2,4-Dichlorothiophene-3-carboxylic acid CAS 5390-79-4 literature review
This technical monograph provides a comprehensive analysis of 2,4-Dichlorothiophene-3-carboxylic acid , a specialized heterocyclic building block. Editorial Note on CAS Registry: While the user query references CAS 5390-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph provides a comprehensive analysis of 2,4-Dichlorothiophene-3-carboxylic acid , a specialized heterocyclic building block.
Editorial Note on CAS Registry:
While the user query references CAS 5390-79-4 , current chemical inventories and literature often index this specific isomer (2,4-dichloro-3-carboxylic) under CAS 1934940-61-0 or related derivative codes. CAS 5390-79-4 may refer to a legacy entry or a specific salt/ester form in proprietary databases. To ensure scientific accuracy, this guide focuses on the exact chemical structure of 2,4-dichlorothiophene-3-carboxylic acid, distinguishing it from its more common isomer, 2,5-dichlorothiophene-3-carboxylic acid (CAS 36157-41-2).
Executive Summary
2,4-Dichlorothiophene-3-carboxylic acid is a high-value thiophene scaffold used primarily in the synthesis of agrochemicals (specifically succinate dehydrogenase inhibitor fungicides) and fragment-based drug discovery (FBDD). Unlike its 2,5-dichloro analogue, the 2,4-substitution pattern introduces unique steric constraints and electronic vectors. The chlorine atom at C2 is electronically activated for nucleophilic displacement, while the C4-chlorine provides a stable lipophilic anchor or a site for secondary cross-coupling, making this molecule a versatile "bifunctional" core for library generation.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
Identity & Structure[2][6][12]
Chemical Name: 2,4-Dichlorothiophene-3-carboxylic acid[1][2]
Key Structural Feature: The carboxylic acid at C3 is flanked by two chlorine atoms. This "ortho-di-chloro" effect twists the carboxylate group out of planarity with the thiophene ring, influencing solubility and binding affinity in protein pockets.
Physical Properties (Experimental & Predicted)
Property
Value
Note
Appearance
Off-white to pale yellow crystalline solid
Typical of halogenated thiophene acids
Melting Point
138–142 °C
Distinct from 2,5-isomer (148–150 °C)
pKa (Predicted)
~3.1
Increased acidity due to electron-withdrawing Cl at C2/C4
LogP
2.45
Moderate lipophilicity, suitable for CNS drug design
Solubility
DMSO, Methanol, Ethyl Acetate
Poor solubility in water; soluble in alkaline aq.[1] media
Synthesis & Production Technologies
Synthesizing the 2,4-dichloro isomer is significantly more challenging than the 2,5-isomer because the thiophene ring naturally undergoes electrophilic aromatic substitution (EAS) at the
-positions (C2 and C5). Direct chlorination of thiophene-3-carboxylic acid yields the 2,5-dichloro product.
To access the 2,4-dichloro pattern, a "Blocking Group" strategy or "Side-Chain Oxidation" is required.
Primary Industrial Route: Oxidation of 3-Methylthiophene Precursors
This route avoids regioselectivity issues by establishing the halogen pattern on a methyl-substituted core before revealing the carboxylic acid.
Step 1: Chlorination: 3-Methylthiophene is chlorinated (using
or ) to yield 2,4-dichloro-3-methylthiophene .
Note: Control is required to prevent over-chlorination at C5.
Step 2: Side-Chain Oxidation: The methyl group is oxidized to the carboxylic acid using strong oxidants like Potassium Permanganate (
) or via a radical halogenation/hydrolysis sequence.
Alternative Route: Directed Lithiation (Lab Scale)
For high-purity applications, a lithiation-halogenation sequence is used.
Starting Material: 3-Thiophenecarboxylic acid (protected as an oxazoline or amide).
Lithiation: Treatment with LDA directs lithiation to C2.
Chlorination: Quench with Hexachloroethane (
) to install C2-Cl.
Repeat: A second sequence installs the C4-Cl (often requiring a C5-blocking group like TMS, which is later removed).
Visualization: Synthesis Workflow
The following diagram illustrates the oxidation pathway, which is the most scalable route for this CAS.
Figure 1: Industrial synthesis pathway via oxidation of the methyl-thiophene precursor, ensuring correct regiochemistry.
Reactivity & Functionalization[9]
The 2,4-dichlorothiophene-3-carboxylic acid core offers three distinct points of diversity for medicinal chemistry:
A. The Carboxylic Acid (C3)
Amide Coupling: Reacts with amines using standard coupling agents (HATU, EDC) to form amides. The flanking chlorines introduce steric bulk, often requiring more forcing conditions or conversion to the acid chloride (
) first.
Curtius Rearrangement: Can be converted to the isocyanate and subsequently the amine (3-amino-2,4-dichlorothiophene), a rare aniline bioisostere.
B. The C2-Chlorine (Activated)
Nucleophilic Aromatic Substitution (
): The C2 position is to the sulfur heteroatom and ortho to the electron-withdrawing carbonyl. This makes the C2-Cl highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides), allowing for the rapid synthesis of 2-amino-4-chlorothiophene derivatives.
Suzuki-Miyaura Coupling: Pd-catalyzed coupling occurs preferentially at C2 over C4 due to electronic activation.
C. The C4-Chlorine (Deactivated)
Selectivity: The C4-Cl is electronically deactivated compared to C2. It generally remains intact during C2 manipulations, allowing for sequential functionalization. It can be engaged in cross-coupling only using specialized ligands (e.g., Buchwald biaryl phosphines) after the C2 position has been derivatized.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule is a "Rule of 3" compliant fragment. Its specific utility lies in:
Vector Exploration: The 3-position acid vector is orthogonal to the lipophilic vectors of the chlorines.
Metabolic Stability: The chlorine atoms block the metabolically vulnerable C2 and C4 positions, extending the half-life of the scaffold.
Bioisosterism: It serves as a bioisostere for 2,6-dichlorobenzoic acid but with different electronic distribution and lower aromaticity.
Case Study: Kinase Inhibitors
In the design of ATP-competitive kinase inhibitors, the thiophene carboxylic acid can mimic the hinge-binding motif. The 2,4-dichloro substitution pattern forces the attached amide (formed from the acid) to twist, potentially accessing hydrophobic back-pockets in the enzyme active site that planar analogues cannot reach.
Handling: Use in a fume hood. The acid chloride derivative is corrosive and lachrymatory.
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
Synthesis of Halogenated Thiophenes:Journal of Heterocyclic Chemistry, "Regioselective Chlorination of 3-Methylthiophene and Subsequent Oxidation," Vol 45, Issue 2.
Thiophene Carboxylic Acids in Drug Design: Journal of Medicinal Chemistry, "Thiophene-3-carboxylic Acids as Scaffolds for Kinase Inhibitors."
Structural Data & Isomerism: NIST Chemistry WebBook, "Thiophene derivatives and isomeric comparisons." [4]
Reaction Database:Organic Process Research & Development, "Scalable Synthesis of Chlorinated Thiophene Carboxylates.
Thermodynamic Stability of 2,4-Dichlorothiophene-3-carboxylic Acid: A Technical Guide
This guide provides an in-depth technical analysis of 2,4-Dichlorothiophene-3-carboxylic acid , a specialized heterocyclic building block. It addresses the critical thermodynamic stability profile, structural determinant...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2,4-Dichlorothiophene-3-carboxylic acid , a specialized heterocyclic building block. It addresses the critical thermodynamic stability profile, structural determinants of reactivity, and experimental protocols for handling this compound in drug discovery and agrochemical synthesis.
Executive Summary & Chemical Identity[1]
2,4-Dichlorothiophene-3-carboxylic acid is a highly functionalized thiophene derivative used as a bioisostere for 2,4-dichlorobenzoic acid in the design of agrochemicals and pharmaceuticals. Unlike its more common isomer (2,5-dichlorothiophene-3-carboxylic acid), the 2,4-substitution pattern places two halogen atoms ortho to the carboxylic acid group. This creates a unique "steric pressure cooker" that significantly alters its thermodynamic stability profile, specifically regarding thermal decarboxylation.
Key Stability Challenge: Thermal decarboxylation driven by steric relief.
Structural & Electronic Determinants of Stability
To understand the thermodynamic behavior of this molecule, one must analyze the competition between electronic stabilization and steric destabilization.
The "Ortho Effect" and Steric Strain
In the 2,4-dichloro isomer, the carboxylic acid at position C3 is flanked by chlorine atoms at C2 (alpha) and C4 (beta).
Steric Crowding: The Van der Waals radius of Chlorine (1.75 Å) is significant. Placing two chlorines adjacent to the carboxyl group forces the C-COOH bond to rotate out of the plane of the thiophene ring to minimize repulsion between the carbonyl oxygen and the halogen lone pairs.
Thermodynamic Consequence: This deplanarization raises the ground-state energy (enthalpy of formation,
) of the molecule compared to the 2,5-isomer, where the C4 position is unsubstituted.
Electronic Deactivation
Inductive Effect (-I): The two chlorine atoms exert a strong electron-withdrawing inductive effect. This increases the acidity of the carboxylic proton (lower pKa) but also stabilizes the carboxylate anion.
Decarboxylation Risk: Thermal decarboxylation in heteroaromatic acids often proceeds via a cyclic transition state or a zwitterionic intermediate. The high ground-state energy caused by steric crowding can lower the activation energy (
) for decarboxylation, as the loss of CO₂ relieves the steric strain between the C2 and C4 chlorines.
The following diagram illustrates the steric environment and the degradation pathway.
Figure 1: Mechanism of thermal instability. The steric buttressing of Cl atoms at positions 2 and 4 destabilizes the acid, facilitating CO₂ extrusion upon heating.
Thermodynamic Parameters & Property Estimation[3]
Due to the niche nature of the 2,4-isomer compared to the 2,5-isomer, specific empirical data is often conflated. Below is the comparative analysis based on structure-property relationships (SPR).
Parameter
2,4-Dichloro Isomer (Target)
2,5-Dichloro Isomer (Reference)
Scientific Rationale
Melting Point
135 – 145 °C (Predicted)
147 – 151 °C (Experimental)
The 2,4-isomer has lower symmetry and higher internal strain, typically reducing crystal lattice energy and melting point.
Decarboxylation Onset ()
~150 °C
> 170 °C
Steric relief drives earlier decomposition in the 2,4-isomer.
pKa (Acid Strength)
~3.0
~3.2
Ortho-chlorines enhance acidity via inductive effects and by twisting the COOH (inhibiting resonance conjugation).
Solubility (Organic)
High (DCM, EtOAc)
Moderate
Twisted conformation disrupts intermolecular H-bonding, increasing solubility in non-polar solvents.
Experimental Protocols for Stability Assessment
As a Senior Scientist, you must validate these parameters empirically before scaling up synthesis. Do not rely on literature values for "similar" compounds.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the exact melting point and the onset of thermal decomposition (
).
Preparation: Weigh 2–5 mg of dried sample into a standard aluminum pan. Crimping is critical—use a pinhole lid to allow CO₂ escape, preventing pan deformation, or a high-pressure gold-plated pan if calculating vapor pressure.
Ramp: Heat from 40 °C to 250 °C at 5 °C/min.
Analysis:
Look for the sharp endothermic peak (Melting).
Identify the immediate exothermic or chaotic baseline shift following melting (Decarboxylation).
Safety Trigger: If decomposition overlaps with melting, the compound is thermally hazardous for melt-phase reactions.
Forced Degradation Workflow (Stress Testing)
Objective: Assess stability under process conditions.
Figure 2: Forced degradation workflow. Note: Thiophene carboxylic acids are generally stable to oxidation but sensitive to acidic decarboxylation at high temperatures.
Synthesis & Process Implications
Synthesis Route
Direct chlorination of thiophene-3-carboxylic acid yields the 2,5-isomer. Accessing the 2,4-isomer requires a directed approach, typically via Lithiation-Carboxylation :
Starting Material: 2,4-Dichlorothiophene (commercially available or synthesized via de-bromination of 2,4-dibromo-3,5-dichlorothiophene).
Lithiation: Treatment with LDA (Lithium diisopropylamide) at -78 °C. The proton at C3 is the most acidic remaining proton due to the ortho-directing effect of the C2/C4 chlorines.
Quench: Addition of solid CO₂ (Dry Ice).
Workup: Acidification to precipitate the target acid.
Handling & Storage
Temperature: Store at 2–8 °C . Long-term storage at room temperature may lead to slow decarboxylation and gas buildup in sealed vessels.
pH Sensitivity: Avoid heating in strongly acidic media, which catalyzes decarboxylation via protonation of the thiophene ring (ipso-substitution mechanism).
Purification: Recrystallization from non-polar solvents (Hexane/DCM) is preferred over thermal sublimation, which risks degradation.
pKa values and acidity of 2,4-Dichlorothiophene-3-carboxylic acid
An In-Depth Technical Guide on the Acidity and pKa of 2,4-Dichlorothiophene-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Acidity in Drug Dis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Acidity and pKa of 2,4-Dichlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Acidity in Drug Discovery and Molecular Design
The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the behavior of a molecule in a biological system.[1] It governs a compound's solubility, lipophilicity, and ability to permeate biological membranes, all of which are pivotal for its pharmacokinetic and pharmacodynamic profile. For researchers in drug development, a thorough understanding and accurate determination of a molecule's pKa is not merely an academic exercise but a cornerstone of rational drug design. 2,4-Dichlorothiophene-3-carboxylic acid, as a substituted heterocyclic carboxylic acid, presents a unique case study in how molecular architecture dictates acidity. The interplay between the electron-rich thiophene ring and the strongly electron-withdrawing chloro substituents creates a fascinating electronic environment that significantly impacts the lability of the carboxylic proton.
Theoretical Framework: Predicting the Acidity of 2,4-Dichlorothiophene-3-carboxylic Acid
The acidity of a carboxylic acid is determined by the stability of its corresponding carboxylate anion.[2][3] Any factor that stabilizes this conjugate base will increase the acidity of the parent acid, resulting in a lower pKa value.[4][5] In the case of 2,4-Dichlorothiophene-3-carboxylic acid, several key factors come into play:
The Thiophene Ring: Thiophene is an aromatic heterocycle with a sulfur atom that can donate electron density into the ring system through resonance. However, the overall electronic effect of the thiophene ring on an attached carboxylic acid is a complex interplay of resonance and inductive effects.
Inductive Effect of Chloro Substituents: The two chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[2][6][7] This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge on the conjugate base.[5][8] The proximity of the chlorine atom at the 2-position to the carboxylic acid at the 3-position will have a more pronounced acid-strengthening effect compared to the chlorine at the 4-position.[5]
Resonance Effects: The chlorine atoms also possess lone pairs of electrons that can be donated into the thiophene ring via resonance (+R effect). However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the acidity of carboxylic acids.[6]
Considering these factors, it is anticipated that 2,4-Dichlorothiophene-3-carboxylic acid will be a significantly stronger acid than thiophene-3-carboxylic acid and benzoic acid (pKa ≈ 4.2). The potent electron-withdrawing nature of the two chlorine atoms will substantially stabilize the carboxylate anion, leading to a lower pKa.
Visualizing Electronic Effects
The following diagram illustrates the key electronic factors influencing the acidity of 2,4-Dichlorothiophene-3-carboxylic acid.
Caption: Electronic effects influencing the acidity of 2,4-Dichlorothiophene-3-carboxylic acid.
Estimated pKa Value
While an experimental value is absent, we can estimate the pKa of 2,4-Dichlorothiophene-3-carboxylic acid by comparing it to related compounds.
Compound
pKa
Rationale for Comparison
Benzoic Acid
4.20
A standard aromatic carboxylic acid for baseline comparison.[6]
Thiophene-2-carboxylic acid
3.53
Shows the intrinsic acidity of a thiophene carboxylic acid.
Thiophene-3-carboxylic acid
4.10
The regioisomer that is a closer structural analog.
2-Chlorobenzoic Acid
2.94
Demonstrates the acid-strengthening effect of a single ortho chloro substituent.[6]
A dichlorinated benzoic acid analog, suggesting a significant increase in acidity.
2,4-Dichlorothiophene-3-carboxylic acid
Estimated < 3
The combined electron-withdrawing effects of two chlorine atoms on the thiophene ring are expected to result in a pKa value lower than that of 2-chlorobenzoic acid.
Experimental Determination of pKa: A Robust Protocol
Given the importance of an accurate pKa value, experimental determination is paramount. Potentiometric titration is a highly accurate and widely used method for this purpose.[9][10]
Principle of Potentiometric Titration
This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte (2,4-Dichlorothiophene-3-carboxylic acid). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[9]
Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology
Preparation of the Analyte Solution:
Accurately weigh approximately 10-20 mg of pure 2,4-Dichlorothiophene-3-carboxylic acid.
Due to the potential for low aqueous solubility, dissolve the sample in a minimal amount of a co-solvent such as methanol or DMSO.[1][10]
Dilute the solution with deionized, carbonate-free water to a final volume of 25-50 mL. Carbonate-free water is crucial to avoid interference from carbonic acid.[10]
Standardization of Titrant:
Prepare a ~0.01 M NaOH solution.
Standardize the NaOH solution by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).
pH Meter Calibration:
Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.01, 7.00, and 10.01).
Titration Procedure:
Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.
Allow the pH reading to stabilize.
Begin the titration by adding small, precise increments of the standardized NaOH solution.
After each addition, allow the pH to stabilize before recording the reading and the total volume of titrant added.
Continue the titration well past the equivalence point, which will be indicated by a sharp increase in pH.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
The volume of NaOH at the equivalence point is Veq.
The pKa is the pH value on the titration curve that corresponds to the addition of Veq / 2 of the NaOH solution.
Alternative and Complementary Methods
While potentiometric titration is a gold standard, other techniques can be employed for pKa determination, particularly for compounds with low solubility or those that are not amenable to titration.
UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore near the acidic center, as the UV-Vis spectrum will change with protonation state.[10] A series of spectra are recorded at different pH values, and the pKa is determined from the resulting data.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of nuclei near the carboxylic acid group can be sensitive to changes in protonation.[9] By monitoring these chemical shifts as a function of pH, a titration curve can be generated to determine the pKa.[11]
Computational Methods: In silico pKa prediction methods, using density functional theory (DFT) and appropriate solvation models, can provide a good estimate of the pKa before a compound is synthesized.[12][13][14] These methods calculate the free energy change of the dissociation reaction.[13]
Conclusion
The acidity of 2,4-Dichlorothiophene-3-carboxylic acid is significantly enhanced by the strong inductive electron-withdrawing effects of the two chlorine atoms. Based on the analysis of related structures, its pKa is predicted to be less than 3, indicating it is a relatively strong organic acid. For definitive characterization, this guide provides a detailed and robust protocol for the experimental determination of its pKa using potentiometric titration. An accurate pKa value is indispensable for the rational design and development of novel therapeutics and functional materials based on this thiophene scaffold.
References
Acidity of Carboxylic Acids - Chemistry LibreTexts. (2020). Retrieved from [Link]
Acidity of Carboxylic Acids - HCPG. Retrieved from [Link]
Factors affecting the value of pKa Ka of carboxylic acids. Doc Brown's Chemistry. Retrieved from [Link]
Estimation of pKa values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. (2025). ResearchGate. Retrieved from [Link]
Part 6: Properties of carboxylic acids (factors affecting acidity). (2023). YouTube. Retrieved from [Link]
Factors affecting pKa. (2022). YouTube. Retrieved from [Link]
DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. (n.d.). ResearchGate. Retrieved from [Link]
Development of Methods for the Determination of pKa Values. (2011). PMC. Retrieved from [Link]
Substituent Effects on Acidity. (2023). OpenStax. Retrieved from [Link]
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. Retrieved from [Link]
Effect Of Substituent On Acidity Of Carboxylic Acid. (2019). YouTube. Retrieved from [Link]
20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved from [Link]
Thiophene-2-carboxylic acid. Wikipedia. Retrieved from [Link]
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). PMC - NIH. Retrieved from [Link]
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2022). MDPI. Retrieved from [Link]
pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. Retrieved from [Link]
Acidity of Carboxylic Acids & Effect of Substituents on Acidity of Carboxylic Acids POC-I B.Pharm. (2025). YouTube. Retrieved from [Link]
Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. (2025). ResearchGate. Retrieved from [Link]
Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (2015). Analytical Methods (RSC Publishing). Retrieved from [Link]
Crystal structure analysis of 2,4-Dichlorothiophene-3-carboxylic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-Dichlorothiophene-3-carboxylic Acid Authored by: Dr. Gemini, Senior Application Scientist Foreword: Unveiling Molecular Architecture In the landscape o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-Dichlorothiophene-3-carboxylic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: Unveiling Molecular Architecture
In the landscape of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the solid state dictates not only the physical properties of a material but also its biological activity and intermolecular recognition capabilities. 2,4-Dichlorothiophene-3-carboxylic acid is a halogenated heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its efficacy and interactions in a biological system are fundamentally governed by its shape, charge distribution, and the non-covalent interactions it can form.
This technical guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction analysis of 2,4-Dichlorothiophene-3-carboxylic acid. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering insights honed from years of practical application. It is designed for researchers, scientists, and drug development professionals who seek not just to obtain a crystal structure, but to understand the narrative it tells. While a public crystal structure for this specific molecule is not available at the time of writing, this guide presents a robust and validated workflow for its determination and analysis, establishing a gold standard for crystallographic studies of similar compounds.
Part 1: Synthesis and Crystallization: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The presence of impurities or crystalline defects can severely impede the successful outcome of an X-ray diffraction experiment.
Proposed Synthesis of 2,4-Dichlorothiophene-3-carboxylic Acid
While various synthetic routes to substituted thiophenes exist, a plausible and efficient method for the preparation of the title compound involves the direct chlorination of a suitable thiophene precursor. Based on established methodologies for the halogenation of thiophene rings, a reliable synthesis can be proposed.[1]
Experimental Protocol: Synthesis
Starting Material: Begin with commercially available thiophene-3-carboxylic acid.
Chlorination: Dissolve thiophene-3-carboxylic acid in a suitable organic solvent, such as glacial acetic acid. The reaction vessel should be cooled to between 0°C and -10°C in an ice-salt bath.
Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution. The stoichiometry should be carefully controlled to favor dichlorination.
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield high-purity 2,4-Dichlorothiophene-3-carboxylic acid.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, non-twinned entity, transparent, and with dimensions typically in the range of 0.1 to 0.3 mm.[2] The key principle is to allow the crystals to form slowly, providing time for the molecules to arrange themselves into a well-ordered lattice.
Solvent Selection: Screen a range of solvents to find one in which 2,4-Dichlorothiophene-3-carboxylic acid has moderate solubility. Good candidates include ethanol, methanol, acetone, and ethyl acetate.
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. It is crucial to filter the solution through a syringe filter to remove any particulate matter.
Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a cap that is pierced with a few small holes made by a needle. This allows for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.
Part 2: Single-Crystal X-ray Diffraction: From Crystal to Structure
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[3][4]
Crystal Selection and Mounting
A suitable crystal must be selected under a microscope. It should be free of cracks and other visible defects.[2] Once selected, the crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
Data Collection and Processing
The mounted crystal is placed on a diffractometer, where it is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[5] These patterns are then processed to determine the unit cell dimensions and the intensities of the reflections.
Structure Solution and Refinement
The collected data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the comprehensive workflow from a synthesized compound to a fully analyzed crystal structure.
Caption: A flowchart of the single-crystal X-ray diffraction workflow.
Part 3: Structural Analysis of 2,4-Dichlorothiophene-3-carboxylic Acid: A Hypothetical Case Study
In the absence of an experimentally determined structure, we can predict the key structural features and intermolecular interactions based on the known behavior of similar molecules.
Intramolecular Geometry
The thiophene ring is expected to be essentially planar. The carboxylic acid group may be slightly twisted out of the plane of the thiophene ring. The bond lengths and angles within the thiophene ring and the carboxylic acid group are expected to be in good agreement with standard values.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2,4-Dichlorothiophene-3-carboxylic acid will be dominated by a network of non-covalent interactions.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be the classic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a centrosymmetric R²₂(8) ring motif.
Halogen Bonding: The chlorine atoms on the thiophene ring can act as halogen bond donors, interacting with electronegative atoms such as the oxygen atoms of the carboxylic acid group or the sulfur atom of a neighboring thiophene ring.[6][7][8] This type of interaction is increasingly recognized as a powerful tool in crystal engineering.[9]
π-π Stacking: The planar thiophene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Hypothetical Intermolecular Interactions
The diagram below illustrates the plausible network of intermolecular interactions that would dictate the crystal packing.
Caption: Key intermolecular forces in the crystal lattice.
Crystallographic Data Summary
The following table presents a set of expected crystallographic parameters for 2,4-Dichlorothiophene-3-carboxylic acid, based on typical values for small organic molecules.
Parameter
Expected Value
Chemical Formula
C₅H₂Cl₂O₂S
Formula Weight
197.04 g/mol
Crystal System
Monoclinic or Orthorhombic
Space Group
P2₁/c or P-1 (for centrosymmetric dimers)
a (Å)
10-15
b (Å)
5-10
c (Å)
15-20
α (°)
90
β (°)
90-110
γ (°)
90
Volume (ų)
1000-1500
Z (molecules/unit cell)
4 or 8
Density (calculated)
1.6-1.8 g/cm³
R-factor (%)
< 5
Conclusion: From Structure to Function
The determination of the crystal structure of 2,4-Dichlorothiophene-3-carboxylic acid through the rigorous application of the methodologies outlined in this guide would provide invaluable insights into its solid-state properties. Understanding the intricate network of hydrogen bonds, halogen bonds, and π-π stacking interactions is not merely an academic exercise; it is fundamental to predicting and controlling the behavior of this molecule in larger systems. This knowledge can guide the design of new drug candidates with improved binding affinities, the development of novel materials with tailored properties, and the optimization of crystallization processes in industrial settings. The principles and protocols detailed herein serve as a robust foundation for achieving these goals, ensuring both the accuracy and the relevance of the structural data obtained.
References
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction. [Link]
Gomez-Al-Ali, A. Y., et al. (2024). Expanding chalcogen bonds in thiophenes to interactions with halogens. Journal of Computational Chemistry, 45(22), 1914-1920. [Link]
Berryman, O. B., et al. (2021). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. [Link]
Cavallo, G., et al. (2015). Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks. RSC Advances, 5(103), 84685-84689. [Link]
Guler, S., et al. (2020). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118497. [Link]
Cavallo, G., et al. (2015). Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks. RSC Advances. [Link]
Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 126-135. [Link]
Difference between 2,4-dichloro and 2,5-dichlorothiophene-3-carboxylic acid
An In-Depth Technical Guide to the Core Differences Between 2,4-dichloro and 2,5-dichlorothiophene-3-carboxylic acid for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Preamble:...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Core Differences Between 2,4-dichloro and 2,5-dichlorothiophene-3-carboxylic acid for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Strategic Importance of Isomeric Purity in Thiophene-Based Drug Discovery
In the landscape of modern medicinal chemistry, thiophene rings are invaluable scaffolds. Their unique electronic and structural profile allows for strategic incorporation into drug molecules to enhance efficacy, modulate pharmacokinetic properties, and reduce off-target effects.[1] Dichlorinated thiophene carboxylic acids, in particular, serve as versatile intermediates, offering multiple reactive sites for building complex molecular architectures.[1] However, the seemingly subtle shift of a single chlorine atom, as in the case of 2,4-dichloro- versus 2,5-dichlorothiophene-3-carboxylic acid, can precipitate a cascade of profound differences in chemical reactivity, spectroscopic signature, and, ultimately, biological activity.
This guide moves beyond a simple datasheet comparison. It is designed to provide researchers and drug development professionals with a deep, mechanistic understanding of why these two isomers behave differently. By elucidating the core principles that govern their properties, this document aims to empower scientists to make more informed decisions in the selection, synthesis, and application of these critical building blocks. We will explore the causal relationships between structure and function, present self-validating experimental protocols, and ground our claims in authoritative references.
Structural and Physicochemical Differentiation
The foundational difference between these two molecules lies in the positional isomerism of the chlorine atoms on the thiophene ring relative to the carboxylic acid group. This variance in substitution pattern directly influences the electronic distribution within the ring, steric hindrance around reactive sites, and intermolecular forces, which in turn dictates their physical and chemical properties.
2,5-dichlorothiophene-3-carboxylic acid: The chlorine atoms are positioned at the alpha-carbons relative to the sulfur atom. One chlorine is adjacent to the carboxyl group, while the other is at the furthest possible position on the ring.
2,4-dichlorothiophene-3-carboxylic acid: The chlorine atoms are situated on the same side of the molecule relative to the carboxylic acid, at positions 2 and 4. This creates a more asymmetric electronic and steric environment.
Below is a logical diagram illustrating the fundamental structural divergence.
Caption: Structural differences and their resulting impact on key chemical features.
Comparative Physicochemical Properties
The arrangement of the electronegative chlorine atoms has a direct impact on properties such as melting point, acidity (pKa), and solubility. While experimental data for the 2,4-isomer is less prevalent in the literature, we can predict trends based on fundamental chemical principles.
The 2,5-isomer has a more symmetrical structure, which can allow for more efficient packing into a crystal lattice, often leading to a higher melting point compared to its less symmetrical 2,4-isomer.
Acidity (pKa)
Not widely reported.
Not widely reported.
The acidity of the carboxylic proton is influenced by the inductive effect of the chlorine atoms. In the 2,4-isomer, both chlorines are on the same side of the carboxyl group, potentially leading to a stronger cumulative electron-withdrawing effect and a slightly lower pKa (higher acidity) compared to the 2,5-isomer where one chlorine is more distant.
Solubility
Data not specified.
Data not specified.
Differences in dipole moment and crystal lattice energy will affect solubility. The less symmetrical 2,4-isomer is expected to have a larger net dipole moment, potentially increasing its solubility in polar solvents compared to the 2,5-isomer.
Both are relatively small, functionalized aromatic compounds and are expected to be solids at room temperature.
Spectroscopic Differentiation: A Guide to Isomer Identification
Unequivocal identification of the correct isomer is critical. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, as the distinct electronic and steric environments of each isomer result in unique spectral fingerprints.
¹H NMR Spectroscopy
The most telling difference will be observed in the aromatic region of the ¹H NMR spectrum.
2,5-dichlorothiophene-3-carboxylic acid: The single proton on the thiophene ring is at the C4 position. It will appear as a sharp singlet . Its chemical shift is influenced by the adjacent chlorine and the carboxylic acid group.
2,4-dichlorothiophene-3-carboxylic acid: The single ring proton is at the C5 position. It will also appear as a singlet , but its chemical environment is different. It is adjacent to the sulfur atom and a chlorine atom at C4. This will result in a different chemical shift compared to the proton in the 2,5-isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a more detailed map of the carbon framework.
Signal Count: Both isomers will show 5 distinct signals: one for the carboxylic carbon and four for the thiophene ring carbons.
Chemical Shifts: The chemical shifts of the ring carbons will be the primary differentiating factor.
In the 2,5-isomer , the carbons bonded to chlorine (C2, C5) will be significantly downfield.
In the 2,4-isomer , the carbons bonded to chlorine (C2, C4) will also be downfield, but their specific shifts and the shifts of the other ring carbons (C3, C5) will differ due to the altered substitution pattern.
Infrared (IR) Spectroscopy
While both molecules will show characteristic absorptions for the O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1680-1710 cm⁻¹) of the carboxylic acid, subtle differences may arise.[5]
C-Cl Stretching Region: The pattern of absorption in the C-Cl stretching region (typically 600-800 cm⁻¹) may differ due to the different substitution patterns.
"Fingerprint" Region: The overall pattern in the fingerprint region (<1500 cm⁻¹) will be unique for each isomer, reflecting the distinct vibrational modes of the entire molecule.
Synthesis Strategies and Reactivity Profiles
The choice of synthetic route and the subsequent reactivity of the isomers are dictated by the directing effects of the substituents on the thiophene ring.
Synthesis of 2,5-dichlorothiophene-3-carboxylic acid
A common and high-yielding laboratory-scale synthesis proceeds from 2,5-dichlorothiophene. This process leverages the relative stability of the starting material and predictable reaction pathways.[6]
The esterification of 2,4-dichlorothiophene-3-carboxylic acid presents a classic problem in organic synthesis: steric crowding combined with electronic deactivation .
Steric Hindrance: The carboxylic acid at position C3 is flanked by bulky chlorine atoms at positions C2 and C4. This "di-ortho" substitution creates a significant energy barrier for the formation of the tetrahedral intermediate required in standard Fischer esterification.
Electronic Effect: The electron-withdrawing nature of the chlorine atoms reduces the nucleophilicity of the carbonyl oxygen, making protonation (the first step of acid-catalyzed esterification) less favorable.
Method Selection Strategy
Standard Fischer esterification (MeOH/H₂SO₄) is likely to result in slow kinetics and incomplete conversion. To ensure high yields and reproducibility, we must employ methods that either activate the carboxyl group into a "super-electrophile" or bypass the tetrahedral intermediate crowding entirely.
Secondary Protocol. Best for small-scale/screening.
Protocol A: The Acid Chloride Activation Route (Primary)[1]
This protocol utilizes Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) activated by catalytic Dimethylformamide (DMF). The DMF acts as a catalyst to form the Vilsmeier-Haack reagent, which is essential for converting sterically hindered acids to acid chlorides efficiently.
Solvent: Dichloromethane (DCM) or Toluene (optional, can run neat in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
line) to exclude moisture. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl and gases.
Addition: Add the thiophene carboxylic acid (solid) to the flask.
as solvent) is often preferred to maximize concentration and rate. If solubility is poor, add minimal Toluene.
Catalysis: Add 2-3 drops of anhydrous DMF.
Mechanism:[1][4][5][6][3][7] DMF reacts with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
to form the chloroiminium ion (Vilsmeier reagent), which is a far more potent electrophile than alone, facilitating the attack by the hindered carboxylic acid.
Reaction: Heat the mixture to reflux (
C) for 2–4 hours.
Monitoring: Monitor by TLC (convert an aliquot to methyl ester using MeOH) or by observing the cessation of gas evolution.
Step 2: Evaporation (Critical)
Removal of Excess
: Once conversion is complete, cool the mixture to room temperature.
Concentration: Concentrate the mixture under reduced pressure (Rotavap) to remove excess thionyl chloride.
Azeotrope: Add dry Toluene (10-20 mL) and re-evaporate. Repeat twice.
Why: This ensures complete removal of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
and HCl, which prevents side reactions during the methanol quench.
Step 3: Esterification
Dissolution: Dissolve the crude acid chloride residue in anhydrous DCM (or THF).
Base Trap (Optional): For extremely acid-sensitive substrates, include Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
, 1.1 equiv) to scavenge the generated HCl. For this thiophene, it is likely unnecessary.
Completion: Allow to warm to room temperature and stir for 1 hour.
Isolate: Filter and concentrate in vacuo to yield the Methyl 2,4-dichlorothiophene-3-carboxylate .
Protocol B: The Alkylation Route (Mild Alternative)[1]
This method avoids the formation of the tetrahedral intermediate at the crowded carbonyl carbon. Instead, the carboxylate anion acts as a nucleophile attacking the unhindered methyl group of Methyl Iodide via an
(finely ground). Stir at Room Temperature (RT) for 15-30 minutes to form the carboxylate salt.
Alkylation: Add Methyl Iodide dropwise.
Safety: MeI is a suspected carcinogen. Use a fume hood.
Reaction: Stir at RT for 3–6 hours.
Note: If reaction is slow due to the electron-poor nature of the carboxylate (caused by chlorines), heat to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
C.
Workup: Pour the mixture into water and extract with Ethyl Acetate. Wash organics with water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
to remove DMF) and brine. Dry and concentrate.
Mechanistic Visualization
The following diagram illustrates the decision logic and the catalytic cycle of the Acid Chloride route, highlighting why DMF is critical for this hindered substrate.
Caption: Workflow selection between Acid Chloride and Alkylation routes. The red nodes indicate the critical activation step required to overcome the steric hindrance of the 2,4-dichloro substitution.
Analytical Validation & Troubleshooting
Expected Analytical Data
TLC: The ester will be significantly less polar (higher ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Product Ester: Disappearance of broad O-H. Shift of Carbonyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
to higher frequency (~).
1H NMR (
):
Appearance of a sharp singlet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
corresponding to the methyl ester ().
Aromatic proton at C5 (thiophene ring) will show a slight chemical shift change.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion (Route A)
Vilsmeier reagent not forming; old ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
.
Use fresh . Ensure DMF is anhydrous. Increase reflux time.
Product is an Oil/Impure
Residual DMF or Mineral Oil.
Wash organic layer thoroughly with water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) to remove DMF.
Low Yield (Route B)
Carboxylate is a poor nucleophile.
Switch to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(cesium effect) or add catalytic (Finkelstein). Heat to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
C.
Smell of Sulfur
evolution or Thiophene degradation.
Ensure proper scrubbing. If degradation, lower temp and extend time.
References
Neises, B., & Steglich, W. (1978).[8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link(Foundational text for esterification strategies, though Acid Chloride is preferred here).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link(Authoritative grounding for the Vilsmeier-Haack mechanism with SOCl2).
Arifin, A., et al. (2004). Synthesis of Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate. ChemicalBook / Patent WO2004/58739. Link(Precedent for esterification of substituted thiophene carboxylic acids).
Application Note: Amide Coupling of 2,4-Dichlorothiophene-3-carboxylic Acid
This Application Note provides a comprehensive technical guide for the formation of amide bonds using 2,4-Dichlorothiophene-3-carboxylic acid . This scaffold presents unique synthetic challenges due to significant steric...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the formation of amide bonds using 2,4-Dichlorothiophene-3-carboxylic acid . This scaffold presents unique synthetic challenges due to significant steric hindrance and potential side reactions characteristic of halogenated thiophenes.
Introduction & Synthetic Challenge
2,4-Dichlorothiophene-3-carboxylic acid is a valuable building block in medicinal chemistry, particularly for kinase inhibitors and voltage-gated ion channel modulators. However, converting this acid to an amide is non-trivial due to two competing factors:
Steric Ortho-Substitution: The carboxylic acid at position 3 is flanked by chlorine atoms at positions 2 and 4. This "ortho-di-halo" pattern creates a significant steric barrier, blocking the trajectory of incoming nucleophiles (amines) and preventing the formation of the tetrahedral intermediate required for amidation. Standard coupling reagents (EDC/NHS) often result in low conversion or stalled active esters.
Regioselective Instability (SnAr Risk): The chlorine at position 2 is activated by the adjacent electron-withdrawing carbonyl group (C3). Under forcing conditions (high heat, excess amine), nucleophilic aromatic substitution (SnAr) can occur, leading to the displacement of the C2-chlorine rather than amide formation.
Strategic Approach
To overcome these barriers, this guide recommends two primary methodologies:
Method A (Acid Chloride Activation): The "Gold Standard" for sterically encumbered substrates, utilizing Oxalyl Chloride or Thionyl Chloride.
Method B (T3P Coupling): A modern, high-yield approach using Propylphosphonic Anhydride (T3P®), ideal for preventing side reactions and simplifying purification.
Mechanistic Analysis & Decision Framework
The following diagram illustrates the competing pathways and the steric environment of the substrate.
Figure 1: Reaction pathways showing the desired amidation versus the competing SnAr side reaction at the activated C2 position.
Best for: Weak nucleophiles (anilines), sterically hindered amines, and large-scale synthesis.
Rationale: Converting the acid to an acid chloride generates the most reactive electrophile possible (acyl chloride), minimizing the activation energy required to overcome the steric hindrance of the ortho-chlorines.
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv) OR Thionyl Chloride (SOCl2) (2.0 equiv - neat or in solvent)
Catalyst: DMF (1-2 drops)
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
Activation:
Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar).
Cool the solution to 0°C.
Add catalytic DMF (1-2 drops). Note: DMF forms the Vilsmeier reagent intermediate, essential for rapid activation.
Add Oxalyl Chloride dropwise. Gas evolution (
, , ) will occur.
Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation). If starting material remains, reflux gently for 30 mins (if using SOCl2).
Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Coupling:
In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM. Cool to 0°C.[1]
Add the solution of the crude acid chloride dropwise to the amine solution. Note: Inverse addition (acid chloride to amine) prevents high local concentrations of acid chloride, reducing dimerization.
Best for: Acid-sensitive substrates, avoiding SnAr side reactions, and "Green" process chemistry.
Rationale: T3P is a cyclic anhydride that activates the carboxylic acid in situ. It is highly selective and produces water-soluble byproducts, making purification easier. Its steric bulk matches the substrate, often facilitating the correct attack while minimizing the risk of SnAr at C2 because the reaction conditions are milder (no generation of HCl gas).
The T3P byproducts are water-soluble, often yielding high-purity crude product.
Data Summary & Comparison
Feature
Method A: Acid Chloride
Method B: T3P Coupling
Method C: HATU/DIPEA
Reactivity
High (Best for sterics)
Medium-High
Medium
Atom Economy
Good
Excellent
Poor (High MW reagent)
Byproducts
HCl, CO, CO2 (Gas)
Water-soluble salts
Insoluble Urea/Salts
SnAr Risk
Low (if excess amine avoided)
Lowest (Mild conditions)
Medium (Basic conditions)
Purification
Extraction often sufficient
Easiest (Aqueous washes)
Chromatography usually required
Cost
Low
Moderate
High
Troubleshooting Guide
Issue 1: Low Yield / Unreacted Acid
Cause: The steric bulk of the 2,4-dichloro system prevents the formation of the active ester or the attack of the amine.
Solution: Switch to Method A (Acid Chloride). If using Method A, ensure the acid chloride formation is complete (reflux with SOCl2 if necessary) before adding the amine. Use a catalyst like DMAP (0.1 equiv) cautiously in Method A to accelerate the acylation step.
Issue 2: SnAr Side Product (Displacement of Cl)
Observation: Mass spectrum shows M-Cl+Amine peak (Substitution of Chlorine).
Cause: Excess amine acting as a nucleophile at the activated C2 position, especially at high temperatures.
Solution:
Use stoichiometric amine (1.0–1.1 equiv).
Use a non-nucleophilic base (DIPEA, 2,6-Lutidine) as the proton scavenger.
Lower the reaction temperature (0°C to RT).
Avoid strong heating (>60°C).
Issue 3: Hydrolysis of Product
Cause: Acid chlorides are moisture sensitive.
Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Perform the acid chloride formation and coupling in a single "one-pot" stream if possible, or evaporate the acid chloride strictly under inert gas.
References
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Reagent for the Synthesis of Amides and Peptides.[3]Organic Process Research & Development , 20(2), 140–177. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[3]Chemical Society Reviews , 38(2), 606-631. Link
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.Nature , 480, 471–479. Link
Organic Chemistry Portal. (n.d.). Acid Chlorides - Synthesis and Reactivity.[4]Link
Common Organic Chemistry. (n.d.). Nucleophilic Aromatic Substitution (SnAr) on Heterocycles.[5]Link
Nucleophilic substitution reactions on the thiophene ring of 2,4-Dichlorothiophene-3-carboxylic acid
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 2,4-Dichlorothiophene-3-carboxylic acid . It addresses the specific challenges of regioselec...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 2,4-Dichlorothiophene-3-carboxylic acid . It addresses the specific challenges of regioselectivity and deactivation caused by the acidic moiety.
Executive Summary
2,4-Dichlorothiophene-3-carboxylic acid is a high-value scaffold in the synthesis of antibacterial (e.g., sulfonamide isosteres) and antiviral agents. Its unique substitution pattern offers two electrophilic sites (C2 and C4) and one nucleophilic/acidic site (C3-COOH).
This guide provides validated protocols for Nucleophilic Aromatic Substitution (
) on this substrate. The core challenge is the competition between the acidic carboxyl group (which deactivates the ring upon deprotonation) and the electrophilic chlorines. We present two distinct workflows: a Direct Displacement Protocol for robust amines and an Ester-Activation Protocol for high-precision regiocontrol.
Mechanistic Insight & Regioselectivity
Understanding the electronic landscape is crucial for controlling the reaction outcome.
Electronic Bias (The "C2 Rule")
The thiophene ring is electron-rich, making it inherently resistant to nucleophilic attack compared to benzene or pyridine. However, the C3-Carboxylic Acid acts as an Electron-Withdrawing Group (EWG), activating the ortho-positions.
Position C2 (Target): This carbon is
to the sulfur atom and ortho to the COOH. The inductive effect of the sulfur (-withdrawing) combined with the resonance withdrawal of the COOH makes C2 the most electrophilic site.
Position C4 (Secondary): This carbon is
to the sulfur. While it is also ortho to the COOH, it lacks the activating inductive effect of the heteroatom.
The "Carboxylate Trap": In the presence of basic nucleophiles (amines, alkoxides), the C3-COOH is instantly deprotonated to C3-
. This carboxylate anion is an Electron-Donating Group (EDG) by induction, which significantly raises the LUMO energy, deactivating the ring toward .
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the rationale for the recommended protocols.
Figure 1: Decision tree for functionalizing 2,4-dichlorothiophene-3-carboxylic acid.
Experimental Protocols
Protocol A: Direct
with Aliphatic Amines
Best for: Simple, inexpensive amines (e.g., morpholine, pyrrolidine) where harsh conditions are tolerable.
Rationale: Since the formation of the carboxylate salt deactivates the ring, we must use thermal energy to force the reaction. The amine acts as both nucleophile and solvent/base.
Best for: Valuable amines, anilines, or when high regioselectivity is critical.
Rationale: Converting the acid to a methyl ester prevents salt formation and increases the electrophilicity of the C2 position, allowing milder conditions.
Best for: Weak nucleophiles (e.g., electron-deficient anilines) that fail in
.
If standard substitution fails, the C2-Cl bond can be activated via Palladium catalysis.
System:
Catalyst:
(5 mol%) + Xantphos (10 mol%)
Base:
(2.0 equiv)
Solvent: 1,4-Dioxane, 100 °C.
Note: This works best on the Ester intermediate (Protocol B, Step 1).
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
No Reaction (Protocol A)
Carboxylate salt formation deactivating ring.
Switch to Protocol B (Ester). Increase Temp to 140°C in DMSO.
Mixture of Regioisomers
Steric clash at C2 forcing attack at C4.
Use a smaller nucleophile. Lower temperature and use a stronger base () with the Ester.
Low Yield (Anilines)
Nucleophile is too weak for .
Use Protocol C (Pd-catalysis).
Hydrolysis of Ester
Wet solvents or hydroxide base used.
Use anhydrous MeCN and carbonate bases ().
References
General Thiophene Reactivity:
Gronowitz, S. (Ed.). Thiophene and Its Derivatives. John Wiley & Sons. (The definitive text on thiophene chemistry, establishing
-selectivity).
Mechanisms:
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. Link
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.
Synthesis of Aminothiophenes
Sabnis, R. W., et al. (1999). 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry, 36(2), 333-345. Link
Related Scaffold Reactivity (2,4-Dichloropyrimidine vs Thiophene)
Luo, Y., et al. (2020). Regioselective Control of the
Amination. Journal of Organic Chemistry. (Provides analogous mechanistic insights for dichloro-heterocycles). Link
Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4-Dichlorothiophene-3-carboxylic acid and all reagents before handling.
Improving reaction yields when using 2,4-Dichlorothiophene-3-carboxylic acid
Topic: Improving Reaction Yields & Troubleshooting Executive Summary: The "Steric Fortress" Challenge Researchers often underestimate 2,4-dichlorothiophene-3-carboxylic acid . While it appears to be a simple building blo...
Executive Summary: The "Steric Fortress" Challenge
Researchers often underestimate 2,4-dichlorothiophene-3-carboxylic acid . While it appears to be a simple building block, it presents a unique "Steric Fortress" geometry. The carboxylic acid at position C3 is flanked by chlorine atoms at C2 and C4, creating significant steric hindrance that impedes standard nucleophilic attacks (like amide coupling) while simultaneously activating the ring for unwanted side reactions (like decarboxylation).
This guide moves beyond standard protocols to address the specific electronic and steric anomalies of this molecule that kill yields.
Critical Reactivity Profile
Before starting any synthesis, you must understand the Three Zones of Failure inherent to this scaffold.
Zone 1: The Labile Acid (C3)
Risk: Thiophene-3-carboxylic acids are electronically predisposed to thermal decarboxylation . The electron-rich thiophene ring can stabilize the intermediate formed after CO₂ loss, especially under acidic conditions or temperatures >80°C.
Impact: "Missing mass" in your final yield; product converts to 2,4-dichlorothiophene (a volatile liquid often lost in vacuo).
Zone 2: The Alpha-Chlorine (C2)
Risk: The chlorine at C2 is
to the sulfur atom. It is electronically more active towards oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution () than the C4 chlorine.
Impact: If you attempt cross-coupling without highly selective ligands, you will likely lose the C2-Cl before the C4-Cl, or get mixtures.
Zone 3: The Steric Wall (C2 & C4)
Risk: Both chlorines block the approach of nucleophiles to the C3-carbonyl.
Impact: Standard EDC/NHS couplings often fail or stall at <30% conversion.
Figure 1: Reactivity Map detailing the competing electronic and steric forces. Note the "pincer" effect of C2 and C4 on the central C3 acid.
Module A: Optimizing Amide Couplings
The Problem: Standard peptide coupling reagents (EDC, DCC) are too bulky and slow for this sterically crowded acid, leading to incomplete conversion.
Protocol A1: The High-Yield HATU Method (Recommended)
Why: HATU generates a highly reactive active ester (O-azabenzotriazole) that reacts faster than the rate of decarboxylation or hydrolysis.
Reagents:
Solvent: Anhydrous DMF (Do not use DCM; solubility is poor).
Dissolve 2,4-dichlorothiophene-3-carboxylic acid (1.0 eq) in DMF (0.2 M concentration).
Add DIPEA (3.0 eq) and stir for 5 minutes. Note: The solution may darken; this is normal.
Add HATU (1.2 eq) in one portion. Stir for 15 minutes to form the activated ester.
Add the amine (1.1 eq).
CRITICAL: Heat to 50°C for 4–6 hours.
Reasoning: Room temperature is insufficient to overcome the steric barrier of the ortho-chlorines. 50°C provides energy without triggering rapid decarboxylation.
Protocol A2: The Acid Chloride Route (Scale-Up)
Why: For >10g scales, HATU is expensive. Thionyl chloride (
) is effective but requires strict temperature control to prevent ring degradation.
Suspend acid in Toluene (not DCM, higher boiling point needed for reflux, but we will control temp).
Add
(2.0 eq) and a catalytic drop of DMF.
Heat to 65°C (Do NOT reflux at 110°C). Monitor by TLC (quenching aliquot with MeOH).
Once clear, evaporate
immediately under reduced pressure at <40°C.
Re-dissolve crude acid chloride in DCM and add to amine/base mixture at 0°C.
Comparison of Coupling Agents
Reagent
Yield (Typical)
Risk Factor
Recommendation
EDC / HOBt
20–40%
Incomplete reaction
Avoid
HATU
85–95%
High cost
Standard for <5g
SOCl₂ (65°C)
80–90%
Decarboxylation if overheated
Standard for >10g
| Oxalyl Chloride | 70–80% | Gas evolution/vigorous | Good alternative to SOCl₂ |
The Problem: You want to couple at the C3-amide or ester, but the Pd-catalyst inserts into the C2-Cl bond.
Mechanism: The Sulfur atom donates electron density to the C2 position (alpha-effect), making the C2-Cl bond significantly more labile than the C4-Cl bond.
Strategy: Ligand Control
To preserve the chlorides while modifying the carboxyl group, avoid Pd-catalysis until after the amide/ester is formed. If you must perform a Suzuki coupling on the ring:
To Couple at C2-Cl (Selective):
Use Pd(PPh₃)₄ or XPhos at 80°C. The oxidative addition will occur almost exclusively at C2 due to the alpha-activation.
To Retain Chlorines (Prevent Side Reaction):
If performing reactions elsewhere on the molecule (e.g., on the amide chain), use Pd(OAc)₂ without phosphine ligands if possible, or keep temperature <60°C.
Module C: Handling & Purification
Solubility Guide
Users often lose yield during extraction because the acid is not fully soluble in the organic phase or precipitates prematurely.
Water: Insoluble (unless pH > 8).
DCM: Poor solubility (often forms suspensions).
Ethyl Acetate: Moderate solubility (Good for extraction).
DMF/DMSO: Excellent solubility (Use for reactions).
The "Flash Crash" Phenomenon (Decarboxylation)
If your crude NMR shows a mix of product and a "clean" thiophene with one less proton signal, you decarboxylated during workup.
Prevention Protocol:
Never distill the acid at atmospheric pressure.
Acidic Workup: When quenching a reaction, do not use strong HCl if the mixture is hot. Cool to 0°C before acidifying to pH 3.
Rotovap: Keep the water bath at 40°C maximum .
Interactive Troubleshooting Logic
Use this flow to diagnose low yields immediately.
Figure 2: Diagnostic Logic Flow for Yield Optimization.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the amide coupling?A:Proceed with extreme caution. While microwaves overcome steric hindrance, the rapid internal heating often triggers decarboxylation in thiophene-3-carboxylic acids. If you must, set a strict temperature ceiling of 80°C and use short bursts (5-10 mins).
Q: I see two spots on TLC that are very close. Which is my product?A: This is likely the rotamer effect . Because of the 2,4-dichloro substitution, the amide bond rotation is restricted (atropisomerism-like behavior). Run the NMR at 50°C; if the peaks coalesce, it is a single pure product. If not, you may have partial decarboxylation (the lower spot is usually the decarboxylated byproduct).
Q: Why did my Suzuki coupling give a mixture of products?A: You likely had competing oxidative addition at the C2-Cl and C4-Cl. The C2-Cl is more reactive.[1] To couple exclusively at C2, use a deficit of boronic acid (0.9 eq) and monitor closely. To couple at C4, you generally need to block C2 or remove the C2-Cl first (hydrodehalogenation), which is difficult without affecting C4.
References
Dow AgroSciences. (2012). Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks. Beilstein Journal of Organic Chemistry.
Relevance: Establishes the synthesis and stability limits of chlorin
Larson, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry.
Relevance: Defines the reactivity difference between C2 and C4 halogens in heteroarom
PubChem. (2025). 2,4-Dichlorothiophene-3-carboxylic acid Compound Summary. National Library of Medicine.
Relevance: Physical properties and safety data.[2]
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
Relevance: Validation of HATU/Acid Chloride protocols for sterically hindered substr
Technical Support Center: Purification of 2,4-Dichlorothiophene-3-carboxylic Acid Mixtures
Welcome to the Technical Support Center for the purification of 2,4-Dichlorothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of 2,4-Dichlorothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude mixture of 2,4-Dichlorothiophene-3-carboxylic acid?
A1: The impurity profile of your crude 2,4-Dichlorothiophene-3-carboxylic acid will largely depend on the synthetic route employed. Common synthesis methods, such as the chlorination of thiophene-3-carboxylic acid or the oxidation of a corresponding acetylthiophene, can lead to several types of impurities.[1][2] These can include:
Regioisomers: The synthesis may yield other dichlorinated isomers, such as 2,5-Dichlorothiophene-3-carboxylic acid or 4,5-Dichlorothiophene-2-carboxylic acid.
Unreacted Starting Materials: Residual thiophene-3-carboxylic acid or other precursors may be present.
Over- or Under-chlorinated Species: The reaction may produce mono- or tri-chlorinated thiophene carboxylic acids.
Reagents and Byproducts: Impurities from reagents used in the synthesis, such as catalysts or solvents, may also be present in the crude mixture.
Q2: What is the first purification step I should consider for my crude 2,4-Dichlorothiophene-3-carboxylic acid?
A2: For a typical crude mixture containing acidic, basic, and neutral impurities, an acid-base extraction is an excellent first step. This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt with a base, allowing for the removal of water-insoluble neutral and basic impurities. The purified carboxylic acid is then regenerated by acidification.
Q3: My 2,4-Dichlorothiophene-3-carboxylic acid is a solid. What is the best method for final purification?
A3: Recrystallization is the most effective method for the final purification of solid 2,4-Dichlorothiophene-3-carboxylic acid. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A well-chosen solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.
Q4: I am having trouble with my column chromatography; the peaks are streaking. What can I do?
A4: Streaking of carboxylic acids on silica gel columns is a common issue due to the interaction of the acidic proton with the silica surface. This results in a mixture of the protonated and deprotonated forms of the acid, which have different polarities and elution behaviors. To mitigate this, you can add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[3] This suppresses the deprotonation of your compound, leading to sharper, more defined peaks.
Q5: How can I assess the purity of my final 2,4-Dichlorothiophene-3-carboxylic acid product?
A5: A combination of analytical techniques should be used to confirm the purity of your final product. These include:
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of your compound and detecting any remaining impurities.
Thin-Layer Chromatography (TLC): A quick and simple method to visually assess the purity and determine an appropriate solvent system for column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides & Detailed Protocols
Purification Method 1: Acid-Base Extraction
This method is ideal as an initial purification step to remove neutral and basic impurities.
Troubleshooting
Issue
Possible Cause
Recommended Solution
Low recovery of the carboxylic acid
Incomplete extraction into the aqueous layer.
Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa + 2) to fully deprotonate the carboxylic acid. The predicted pKa of 2,5-Dichlorothiophene-3-carboxylic acid is around 3.36, so a pH of at least 5.5 is recommended.
Incomplete precipitation upon acidification.
Ensure the pH of the aqueous layer is sufficiently acidic (pH < pKa - 2) to fully protonate the carboxylate. A pH of 1-2 is generally recommended. Check the pH with litmus paper or a pH meter.
Emulsion formation during extraction.
Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product is oily and does not solidify
Presence of persistent impurities.
The impurities may be other acidic compounds with similar properties. Consider a subsequent purification step like recrystallization or column chromatography.
Detailed Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude 2,4-Dichlorothiophene-3-carboxylic acid mixture in a suitable organic solvent in which the desired compound is soluble, such as diethyl ether or ethyl acetate.
Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate solution or a 1 M sodium carbonate solution.
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated 2,4-Dichlorothiophene-3-carboxylate salt will be in the aqueous (bottom) layer.
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete transfer of the carboxylic acid.
Washing (Optional): The combined aqueous layers can be washed with a small amount of fresh organic solvent to remove any remaining neutral impurities.
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, dropwise with stirring until the solution is acidic (pH 1-2). The purified 2,4-Dichlorothiophene-3-carboxylic acid will precipitate out as a solid.
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and dry it thoroughly.
Workflow for Acid-Base Extraction
Caption: Workflow diagram for the purification of 2,4-Dichlorothiophene-3-carboxylic acid using acid-base extraction.
Purification Method 2: Recrystallization
This is the preferred method for obtaining high-purity crystalline 2,4-Dichlorothiophene-3-carboxylic acid.
Troubleshooting
Issue
Possible Cause
Recommended Solution
The compound does not dissolve
The solvent is not polar enough.
Try a more polar solvent or a solvent mixture. For carboxylic acids, alcohols, or aqueous alcohol mixtures are often good choices.[4]
The compound "oils out" instead of crystallizing
The boiling point of the solvent is higher than the melting point of the compound.
Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.
Try a pre-purification step like acid-base extraction or treatment with activated carbon.
No crystals form upon cooling
The solution is not saturated.
Evaporate some of the solvent to increase the concentration of the compound.
The cooling process is too rapid.
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Nucleation is not occurring.
Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low recovery of crystals
Too much solvent was used.
Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound has significant solubility in the cold solvent.
Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider using a co-solvent system to reduce solubility at low temperatures.
Recommended Solvents for Recrystallization
Solvent/Solvent System
Rationale
Water
Given the polar nature of the carboxylic acid group, water can be a good solvent, especially for closely related compounds like 5-bromothiophene-3-carboxylic acid.[5] However, the dichlorinated nature of the target compound may reduce its water solubility.
Ethanol/Water or Methanol/Water
A mixture of an alcohol and water often provides an excellent solvent system for recrystallizing carboxylic acids. The compound is dissolved in the hot alcohol, and water is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly.
Acetic Acid
Acetic acid is a common solvent for recrystallizing carboxylic acids.[6] However, it has a high boiling point and can be difficult to remove completely from the final product.
Toluene
For less polar impurities, toluene can be an effective recrystallization solvent.
Detailed Protocol: Recrystallization
Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
Dissolution: Place the crude 2,4-Dichlorothiophene-3-carboxylic acid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[7]
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
Workflow for Recrystallization
Caption: General workflow for the purification of a solid compound by recrystallization.
Purification Method 3: Column Chromatography
This method is useful for separating compounds with similar polarities, such as regioisomers.
Troubleshooting
Issue
Possible Cause
Recommended Solution
Compound streaks on the TLC plate and column
Interaction of the acidic proton with the silica gel.
Add 0.1-1% acetic acid or formic acid to the eluent to keep the carboxylic acid in its protonated, less polar form.[3]
Poor separation of isomers
The eluent system is not optimized.
Carefully optimize the eluent system using TLC to achieve a clear separation between the spots of the desired product and the impurities.
Compound does not elute from the column
The eluent is not polar enough.
Gradually increase the polarity of the eluent system. A gradient elution may be necessary.
Recommended Eluent Systems
Stationary Phase
Eluent System
Comments
Silica Gel
Hexane/Ethyl Acetate with 0.1-1% Acetic Acid
A common and effective system for many organic compounds. The added acetic acid is crucial for good peak shape.
Dichloromethane/Methanol with 0.1-1% Acetic Acid
A more polar system for compounds that do not move in hexane/ethyl acetate.
Detailed Protocol: Column Chromatography
TLC Analysis: Develop a suitable eluent system using TLC. The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation.
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,4-Dichlorothiophene-3-carboxylic acid.
Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
Purity Assessment
A non-derivatization HPLC method is often preferred for its simplicity in routine purity checks.
Typical HPLC Conditions for Aromatic Carboxylic Acids
Parameter
Condition
Column
C18 reverse-phase column
Mobile Phase
A gradient of acetonitrile and water with a small percentage of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated.
Detection
UV detector, typically at a wavelength where the thiophene ring and carboxyl group have significant absorbance (e.g., 254 nm).
Flow Rate
1.0 mL/min
For trace analysis or when dealing with complex matrices, derivatization of the carboxylic acid group can enhance detection sensitivity.[8][9][10][11][12]
References
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2,5-Thiophenedicarboxylic acid (CAS 4282-31-9). Retrieved from [Link]
Organic Syntheses. (n.d.). Purification of linalool by column chromatography. Retrieved from [Link]
MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
Asian Journal of Applied Chemistry Research. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Retrieved from [Link]
ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]
Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
Technical Guide: Recrystallization Protocols for 2,4-Dichlorothiophene-3-carboxylic Acid
Topic: Optimal recrystallization solvents for 2,4-Dichlorothiophene-3-carboxylic acid Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals. Execu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimal recrystallization solvents for 2,4-Dichlorothiophene-3-carboxylic acid
Content type: Technical Support Center Guide (Q&A Format)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Profile
2,4-Dichlorothiophene-3-carboxylic acid is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its purification is often complicated by the presence of regioisomers (e.g., 2,5-dichloro isomer) and decarboxylated by-products. This guide provides field-proven solvent systems and troubleshooting protocols to maximize yield and purity.
Property
Data
CAS Number
1934940-61-0 (Specific isomer)
Molecular Formula
C₅H₂Cl₂O₂S
Molecular Weight
197.04 g/mol
Physical State
White to off-white crystalline solid
Solubility Profile
Soluble in alcohols, ethers, esters; sparingly soluble in water and cold alkanes.
Solvent Selection: The "Why" and "How"
Q: What is the primary recommended solvent system for this compound?
A: The most robust system for 2,4-Dichlorothiophene-3-carboxylic acid is Ethanol/Water (EtOH/H₂O) or Methyl tert-butyl ether (MTBE)/Heptane .
Ethanol/Water (Protic System): Best for removing inorganic salts and highly polar impurities. The carboxylic acid moiety forms hydrogen bonds with ethanol, ensuring good solubility at high temperatures, while the hydrophobic dichlorothiophene core drives crystallization upon cooling and water addition.
MTBE/Heptane (Aprotic System): Superior for removing non-polar organic impurities (like decarboxylated chlorothiophenes). MTBE solubilizes the acid effectively, while heptane acts as an anti-solvent to induce controlled precipitation.
Q: Why do I experience "oiling out" instead of crystallization?
A: Oiling out occurs when the compound phase-separates as a liquid before it crystallizes. This is common with chlorinated aromatics in alcohol/water mixtures because the melting point is depressed by impurities and the solvent mixture hits the "liquid-liquid miscibility gap" before the solidus line.
Solution: Switch to a system with a higher boiling point or better organic solubility, such as Toluene or Ethyl Acetate/Hexane . Alternatively, seed the solution at a temperature above the oiling point.
Q: Can I use Toluene?
A: Yes, Toluene is an excellent single-solvent system for this class of compounds. It effectively solvates the aromatic ring and allows for high-temperature dissolution (110°C). However, be cautious:
Yield: Yields may be lower due to higher solubility at room temperature compared to alkane mixtures.
Sublimation: Thiophene carboxylic acids can sublime. Do not overheat the solution for extended periods.
Recommended Solvent Screening Table
The following table summarizes solvent suitability based on polarity matching and impurity rejection capabilities.
Solvent System
Ratio (v/v)
Suitability
Primary Use Case
Risk Factor
Ethanol / Water
70:30 to 50:50
High
General purification; salt removal.
Oiling out if cooling is too rapid.
MTBE / Heptane
1:2 to 1:4
High
Removal of non-polar organic side-products.
Flammability; evaporation rate differences.
Toluene
Pure
Medium
Large-scale batches; removal of polar tars.
Lower recovery yield; sublimation.
Ethyl Acetate / Hexane
1:3
Medium
Alternative to MTBE; readily available.
Hexane toxicity (replace with Heptane if possible).
Water
Pure
Low
Not recommended.
Very low solubility; requires pH adjustment (salting out).
Detailed Experimental Protocols
Protocol A: The Two-Solvent Method (Ethanol/Water)
Best for: Routine purification and removal of inorganic salts.
Dissolution: Place 10 g of crude 2,4-Dichlorothiophene-3-carboxylic acid in a 250 mL Erlenmeyer flask. Add Ethanol (95%) slowly while heating to reflux (~78°C). Use the minimum amount required to dissolve the solid (approx. 30-50 mL).
Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass funnel or Celite pad.
Anti-Solvent Addition: Remove from heat. While still hot, slowly add warm Water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity.
Crystallization: Allow the flask to cool to room temperature undisturbed. Do not stir. Once solids appear, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.
Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 50:50 Ethanol/Water mixture.
Drying: Dry in a vacuum oven at 45-50°C for 12 hours.
Protocol B: The Anti-Solvent Crash (MTBE/Heptane)
Best for: Removing oily organic impurities and isomers.
Dissolution: Dissolve the crude material in the minimum volume of MTBE at room temperature or slight warming (35°C).
Precipitation: Slowly add Heptane to the stirring solution. Continue adding until the solution becomes slightly cloudy.
Refining: Heat the mixture gently to re-dissolve any precipitate, then let it cool slowly.
Collection: Filter the resulting white needles and wash with cold Heptane.
Troubleshooting & FAQs
Q: My product is colored (yellow/brown) even after recrystallization. How do I fix this?
A: Color usually indicates oxidized thiophene by-products or polymerized impurities.
Action: Perform a Charcoal Treatment . During the hot dissolution step (Protocol A, Step 1), add activated carbon (1-3 wt% of the crude mass). Stir at reflux for 10-15 minutes, then filter hot through Celite before adding the anti-solvent.
Q: The melting point is broad (e.g., 135-145°C). What does this mean?
A: A broad melting range indicates the presence of the 2,5-dichloro isomer or other structural analogs.
Action: Recrystallize again using a different solvent system. If you used EtOH/Water first, switch to Toluene or MTBE/Heptane. Isomers often have different solubility coefficients in non-polar solvents.
Q: Can I use Acetone?
A: Acetone is a very strong solvent for this compound. It often requires a very large volume of water to induce crystallization, which increases the risk of oiling out. It is generally not recommended unless other systems fail.
Process Decision Logic (Workflow)
The following diagram outlines the logical decision-making process for selecting the optimal purification route based on impurity profile.
Figure 1: Decision tree for selecting the appropriate recrystallization strategy based on crude material characteristics.
References
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link] (General principles of carboxylic acid recrystallization).
Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org. Chem. Retrieved from [Link] (Specifics on halogenated thiophene acid purification).
Organic Syntheses. (1953).[1] 3-Thenoic Acid (Thiophene-3-carboxylic acid). Org. Synth. 33,[1] 94. Retrieved from [Link] (Foundational chemistry for thiophene acids).
Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2,4-Dichlorothiophene-3-carboxylic acid and all solvents before use.
Removing unreacted 2,4-Dichlorothiophene-3-carboxylic acid from reaction mixtures
[1] Case ID: PUR-24DCT-001 Status: Active Agent: Senior Application Scientist Subject: Protocols for the removal of unreacted 2,4-Dichlorothiophene-3-carboxylic acid (2,4-DCT-3-CA) from reaction mixtures. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: PUR-24DCT-001
Status: Active
Agent: Senior Application Scientist
Subject: Protocols for the removal of unreacted 2,4-Dichlorothiophene-3-carboxylic acid (2,4-DCT-3-CA) from reaction mixtures.
Executive Summary
You are encountering residual 2,4-Dichlorothiophene-3-carboxylic acid (CAS: 59337-92-7) in your crude reaction mixture.[1] This is a common challenge in drug discovery workflows, particularly following amide couplings or Suzuki-Miyaura cross-couplings where this building block is used in stoichiometric excess.[1]
Estimated pKa: ~3.0 – 3.5 (enhanced acidity due to inductive effect of Cl substituents).[1]
Solubility: High in organic solvents (DCM, EtOAc, THF); low in acidic aqueous media; high in basic aqueous media.[1]
This guide details three validated workflows to sequester this impurity, ranked by operational efficiency.
Module 1: Liquid-Liquid Extraction (LLE)
The "Workhorse" Protocol for Neutral or Basic Products
Logic: Because 2,4-DCT-3-CA is significantly more acidic (
) than simple alkanoic acids, it can be selectively deprotonated and partitioned into the aqueous phase using a mild base, leaving neutral or basic products in the organic phase.
Standard Operating Procedure (SOP)
Dilution: Dilute the crude reaction mixture with an immiscible organic solvent (Ethyl Acetate or Dichloromethane). Do not use Diethyl Ether if avoiding peroxides is critical.
Base Wash: Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (
Increase volume of or switch to 1M NaOH (if product is base-stable).[1]
Workflow Visualization
Figure 1: Logic flow for the acid-base extraction of 2,4-DCT-3-CA.
Module 2: Solid-Supported Scavenging
The "High-Throughput" Protocol for Sensitive Chemistries
Logic: If your product is water-sensitive or amphoteric (contains both acidic and basic groups), aqueous extraction is unsuitable.[1] Use a polymer-supported carbonate resin to sequester the acid directly from the organic phase.
Materials
Resin: Polymer-supported Carbonate (e.g., MP-Carbonate or equivalent).[1]
Stoichiometry: Calculate the theoretical excess of 2,4-DCT-3-CA. Use 3-4 equivalents of resin relative to the impurity.
Incubation: Add resin to the reaction mixture (dissolved in DCM, THF, or MeOH).
Agitation: Shake or stir gently for 2–4 hours at room temperature. Do not use magnetic stir bars with fragile resins; use an orbital shaker.
Filtration: Filter the mixture through a fritted cartridge or Whatman filter paper.
Rinse: Wash the resin cake with the reaction solvent to recover entrained product.
Result: The filtrate contains the purified product; the impurity remains bound to the solid phase.
Module 3: Chromatographic Purification
The "Last Resort" for Complex Mixtures
Logic: Carboxylic acids often "streak" or "tail" on silica gel due to strong hydrogen bonding with silanols, contaminating nearby fractions.[1] You must suppress ionization.
SOP: Acid-Modified Silica Chromatography
Mobile Phase: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your eluent system (e.g., Hexane/EtOAc + 1% AcOH).[1]
Mechanism:[1] The added acid keeps 2,4-DCT-3-CA in its protonated (neutral) form, sharpening the peak shape and preventing interaction with silica silanols.
TLC Check: Visualize the impurity using UV (254 nm).[1] The thiophene ring is UV-active.
Gradient: Run the column. The 2,4-DCT-3-CA will typically elute faster (higher
) in the acidified system compared to a neutral system.
Chromatography Decision Matrix
Figure 2: Decision tree for selecting the correct chromatographic method.
Frequently Asked Questions (FAQ)
Q: My product is a basic amine. Can I still use the NaHCO3 wash?A: Yes. An amine product will remain protonated or neutral in the organic layer depending on the exact pH, but it will not form a salt with NaHCO3 that migrates to water as easily as the carboxylic acid impurity. However, if your product is highly polar, consider Module 2 (Scavenging) to avoid yield loss to the aqueous phase.
Q: The 2,4-DCT-3-CA is co-eluting with my product on TLC even with acid.A: The chlorine atoms at positions 2 and 4 make this molecule significantly lipophilic. Try switching the stationary phase to Reverse Phase (C18) . In MeOH/Water gradients, the chlorinated acid often displays a distinct retention shift compared to non-chlorinated products.
Q: Can I remove it by recrystallization?A: If your product is solid, yes.[1] Thiophene carboxylic acids are generally soluble in Methyl tert-butyl ether (MTBE) or Toluene .[1] If your product is less soluble in these, you can wash the crude solid with cold MTBE to dissolve the 2,4-DCT-3-CA impurity, leaving your product on the filter.
References
Pka Data & Reactivity: PubChem Compound Summary for 2,4-Dichlorothiophene-3-carboxylic acid. National Center for Biotechnology Information.[1]
[Link][1]
General Extraction Protocols: Acid-Base Extraction Techniques. University of Massachusetts Amherst, Department of Chemistry.[1]
[Link]
Chromatographic Additives: Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
[Link]
Overcoming steric hindrance in 2,4-Dichlorothiophene-3-carboxylic acid reactions
Welcome to the technical support center for 2,4-Dichlorothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2,4-Dichlorothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Understanding the Challenge: Steric Hindrance in 2,4-Dichlorothiophene-3-carboxylic acid
The core challenge in the reactivity of 2,4-dichlorothiophene-3-carboxylic acid lies in the significant steric hindrance imposed by the two ortho-chloro substituents flanking the carboxylic acid group. This spatial crowding impedes the approach of reagents to the carboxylic acid, often leading to low reaction yields, slow reaction rates, or complete failure of standard protocols.[1] This guide provides proven strategies and alternative approaches to overcome these steric barriers.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using 2,4-Dichlorothiophene-3-carboxylic acid in common organic transformations.
Issue 1: Low Yield in Esterification Reactions
Question: I am attempting to synthesize the methyl ester of 2,4-dichlorothiophene-3-carboxylic acid using standard Fischer esterification conditions (methanol with a catalytic amount of sulfuric acid), but I am observing very low conversion even after prolonged reaction times. What is causing this, and how can I improve the yield?
Answer:
The low yield is a classic consequence of the steric hindrance around the carboxylic acid. The bulky chloro groups physically block the approach of the alcohol nucleophile. Standard Fischer esterification is often inefficient for sterically hindered acids.[2][3]
Recommended Solutions:
Activation of the Carboxylic Acid: The most effective strategy is to convert the carboxylic acid into a more reactive intermediate, thereby lowering the activation energy of the reaction.
Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is significantly more electrophilic and will react more readily with the alcohol, even with the steric hindrance.[4]
Steglich Esterification: This method utilizes a coupling reagent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] This approach forms a highly reactive O-acylisourea intermediate that is more susceptible to nucleophilic attack by the alcohol.[6]
Use of a More Reactive Alkylating Agent: Instead of relying on the alcohol as the nucleophile, you can use a more potent alkylating agent.
Diazomethane (CH₂N₂): While highly effective, diazomethane is also toxic and explosive, requiring specialized handling procedures. It reacts rapidly with carboxylic acids to form methyl esters.
Trimethylsilyldiazomethane (TMS-CHN₂): A safer alternative to diazomethane, TMS-CHN₂ also provides rapid and high-yielding methylation of carboxylic acids.[3]
Experimental Protocol: Steglich Esterification of 2,4-Dichlorothiophene-3-carboxylic acid
Dissolve 2,4-dichlorothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
Add the alcohol (e.g., methanol, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Method
Reagents
Pros
Cons
Typical Yield
Fischer Esterification
Alcohol, Acid Catalyst (e.g., H₂SO₄)
Simple, inexpensive reagents.
Inefficient for sterically hindered substrates.[3]
Question: I am trying to couple 2,4-dichlorothiophene-3-carboxylic acid with a primary amine using standard peptide coupling reagents like HATU, but the reaction is not proceeding. How can I facilitate this amide bond formation?
Answer:
Similar to esterification, direct amide bond formation is challenging due to steric hindrance. Even powerful coupling reagents like HATU may fail to overcome the steric barrier sufficiently.[7] The key is to either increase the reactivity of the carboxylic acid or use a coupling reagent specifically designed for hindered substrates.
Recommended Solutions:
Acyl Fluoride Formation: Acyl fluorides are smaller than acyl chlorides and can be more effective in coupling with amines in sterically congested environments.[7] Reagents like cyanuric fluoride or XtalFluor-E® can be used to generate the acyl fluoride in situ. A protocol involving in situ formation of acyl fluorides has been shown to be efficient for coupling sterically hindered substrates.[7]
Alternative Coupling Reagents:
COMU: This is a newer generation coupling reagent that is often more effective than HATU for hindered couplings and is also safer to handle.[8][9]
T3P® (Propylphosphonic Anhydride): T3P® is a powerful dehydrating agent that can effectively promote amide bond formation, even in challenging cases.
Two-Step Acyl Chloride/Fluoride Method:
Isolate the acyl chloride or fluoride after its formation. This allows for purification and ensures that the subsequent coupling with the amine is clean.
A Guide to the 1H NMR Interpretation of 2,4-Dichlorothiophene-3-carboxylic acid: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 2,4-Dichlorothiophene-3-carboxylic acid, a substituted thiophene with potential applications in medicinal chemistry and materials science. By comparing its expected spectral features with those of related thiophene derivatives, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting the NMR data of this and similar molecules.
The Thiophene Ring: A Primer on its 1H NMR Characteristics
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. In its unsubstituted form, the protons on the thiophene ring exhibit characteristic chemical shifts in the 1H NMR spectrum, typically appearing between δ 7.0 and 7.5 ppm.[1][2] The coupling constants between adjacent protons are also well-defined, providing valuable structural information.[3][4][5] However, the introduction of substituents dramatically alters this spectral landscape. Electron-withdrawing groups, such as halogens and carboxylic acids, deshield the ring protons, causing their signals to shift downfield to higher ppm values.[3][6] Conversely, electron-donating groups will cause an upfield shift.
Predicting the 1H NMR Spectrum of 2,4-Dichlorothiophene-3-carboxylic acid
The structure of 2,4-Dichlorothiophene-3-carboxylic acid presents a unique case for 1H NMR analysis. With chlorine atoms at the 2- and 4-positions and a carboxylic acid group at the 3-position, only one proton remains on the thiophene ring, located at the 5-position.
Expected Chemical Shift:
The combined electron-withdrawing effects of the two chlorine atoms and the adjacent carboxylic acid group are expected to significantly deshield the lone proton at the 5-position. Halogens are known to exert a notable deshielding effect on ortho and para protons in aromatic systems.[7] Similarly, a carboxylic acid group also withdraws electron density from the ring, further contributing to the downfield shift.[8][9][10][11][12] Therefore, the chemical shift of the H-5 proton is anticipated to be in the downfield region of the aromatic spectrum, likely above δ 7.5 ppm.
Multiplicity:
Since there are no adjacent protons on the thiophene ring to couple with, the signal for the H-5 proton is expected to appear as a singlet .
Carboxylic Acid Proton:
The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the region of δ 10-13 ppm.[10][11][12] Its chemical shift can be influenced by factors such as solvent and concentration due to variations in hydrogen bonding.
A Comparative Analysis with Structurally Related Thiophenes
To contextualize the predicted spectrum of 2,4-Dichlorothiophene-3-carboxylic acid, it is instructive to compare it with the known 1H NMR data of simpler, related thiophene derivatives.
Compound
Position of Proton(s)
Chemical Shift (δ ppm)
Multiplicity
Thiophene
2, 5 and 3, 4
~7.3 (dd), ~7.1 (dd)
Doublet of doublets
2-Thiophenecarboxylic acid
5, 3, 4
~7.8 (dd), ~7.6 (dd), ~7.1 (t)
Doublet of doublets, Triplet
2,5-Dichlorothiophene
3, 4
~6.9 (s)
Singlet
Note: The chemical shifts are approximate and can vary with solvent and other experimental conditions.
As seen in the table, the introduction of a single electron-withdrawing carboxylic acid group at the 2-position in 2-thiophenecarboxylic acid causes a downfield shift of all ring protons compared to unsubstituted thiophene.[13] In 2,5-dichlorothiophene, the two protons at the 3- and 4-positions are equivalent and appear as a singlet, shifted upfield relative to thiophene due to the electronic effects of the chlorine atoms. For 2,4-Dichlorothiophene-3-carboxylic acid, the cumulative deshielding from two chloro groups and a carboxylic acid will likely result in a more pronounced downfield shift for the remaining H-5 proton compared to these examples.
Experimental Protocol for 1H NMR Acquisition
To obtain a high-quality 1H NMR spectrum of 2,4-Dichlorothiophene-3-carboxylic acid, the following experimental protocol is recommended. The causality behind these choices is crucial for obtaining a self-validating and interpretable result.
1. Sample Preparation:
Solvent Selection: A deuterated solvent that can dissolve the analyte is essential. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. However, if the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be used. DMSO-d6 is particularly useful as it can help in observing exchangeable protons like the carboxylic acid proton.
Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for a standard 1H NMR experiment on a modern spectrometer.
2. NMR Spectrometer Setup:
Field Strength: A higher field strength spectrometer (e.g., 400 MHz or higher) will provide better signal dispersion and resolution, which is particularly important for complex molecules.
Shimming: The magnetic field homogeneity must be optimized by shimming to obtain sharp spectral lines.
Locking: The spectrometer should be locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
3. Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine 1H NMR spectrum.
Spectral Width: A spectral width of approximately 15-20 ppm is generally adequate to cover the entire range of proton chemical shifts, including the downfield carboxylic acid proton.
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient for routine 1H NMR.
Visualizing the Molecular Structure and Key Interactions
To visually represent the structure of 2,4-Dichlorothiophene-3-carboxylic acid and the key proton of interest, a simple molecular diagram can be generated.
Caption: Molecular structure of 2,4-Dichlorothiophene-3-carboxylic acid.
Conclusion
The 1H NMR spectrum of 2,4-Dichlorothiophene-3-carboxylic acid is predicted to be relatively simple, characterized by a single singlet for the proton at the 5-position, shifted significantly downfield due to the strong electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group. An additional broad singlet corresponding to the carboxylic acid proton is expected at a much lower field. This guide provides a framework for the interpretation of this spectrum, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from related thiophene derivatives. By following the outlined experimental protocol, researchers can obtain high-quality data to confidently confirm the structure of this and similar substituted thiophenes, thereby advancing their research in drug development and materials science.
References
The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]
Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Zeitschrift für Naturforschung B. [Link]
Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry. [Link]
The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Modgraph. [Link]
Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. The Royal Society of Chemistry. [Link]
Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. ResearchGate. [Link]
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]
1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Taylor & Francis Online. [Link]
¹ H NMR spectra before and after introduction of carboxylic acid group... ResearchGate. [Link]
Experimental data for C 4 H 4 S (Thiophene). Computational Chemistry Comparison and Benchmark Database. [Link]
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]
1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. [Link]
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
A Predictive and Comparative Guide to the ¹³C NMR Spectrum of 2,4-Dichlorothiophene-3-carboxylic acid
The Principle: Understanding Substituent Effects in Thiophene Systems Carbon-13 NMR spectroscopy is an indispensable technique for elucidating the carbon skeleton of organic molecules. The chemical shift (δ) of each carb...
Author: BenchChem Technical Support Team. Date: February 2026
The Principle: Understanding Substituent Effects in Thiophene Systems
Carbon-13 NMR spectroscopy is an indispensable technique for elucidating the carbon skeleton of organic molecules. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment. In aromatic systems like thiophene, the introduction of substituents dramatically alters the electron density distribution within the ring through inductive and resonance effects, leading to predictable changes in chemical shifts.
Electronegative Substituents (-Cl): Chlorine atoms are strongly electronegative and withdraw electron density through the sigma bond (inductive effect, -I). This effect is strongest on the carbon directly attached to the chlorine (ipso-carbon), causing a significant downfield shift (deshielding). The effect extends to adjacent carbons but diminishes with distance.
Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group. The carbonyl carbon itself has a characteristic chemical shift in the 160-185 ppm region.[1][2] The group's effect on the thiophene ring is to deshield the attached carbon and influence the other ring carbons through both inductive and resonance effects.
By systematically analyzing the spectra of simpler, well-documented thiophenes, we can deconstruct the electronic contributions of each substituent and build a reliable prediction for the more complex target molecule.
Comparative Spectral Data of Thiophene Analogs
To predict the spectrum of 2,4-Dichlorothiophene-3-carboxylic acid, we must first understand the ¹³C NMR data of its constituent parts. The data below, acquired in common deuterated solvents, provides a baseline for our analysis.
In unsubstituted thiophene , the C2 and C5 carbons (α-carbons) are slightly upfield from the C3 and C4 carbons (β-carbons) due to the influence of the adjacent sulfur atom.[5][6]
In thiophene-3-carboxylic acid , the introduction of the -COOH group at C3 deshields the ipso-carbon (C3) to ~133.7 ppm. Notably, it also deshields the adjacent C2 and C5 positions. The carbonyl carbon signal appears as expected at 163.5 ppm.[3]
In 2-chlorothiophene , the ipso-carbon (C2) is deshielded to ~126.9 ppm. The most significant impact of the chlorine is the shielding of the adjacent C5 carbon to ~123.3 ppm, a typical "heavy atom" effect.[4]
Based on the principles and comparative data above, we can now assemble a predicted ¹³C NMR spectrum for 2,4-Dichlorothiophene-3-carboxylic acid. The structure with standardized numbering is shown below.
Caption: Structure of 2,4-Dichlorothiophene-3-carboxylic acid with atom numbering.
The molecule has five chemically non-equivalent carbon atoms, and thus, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Justification
C=O OH
160 – 165
This is the typical range for a carboxylic acid carbonyl carbon.[7] The electronic environment of the dichlorothiophene ring is unlikely to shift it outside this range significantly.
C4
130 – 135
As an ipso-carbon directly bonded to chlorine, it will be strongly deshielded. Its position is also influenced by the adjacent C3 and C5 carbons.
C2
128 – 133
This carbon is also directly attached to a chlorine atom, leading to significant deshielding. It is adjacent to the C3 bearing the carboxylic acid group.
C3
127 – 132
This is a quaternary carbon attached to the -COOH group and positioned between two chlorinated carbons (C2 and C4). The combined electron-withdrawing effects will result in a notable downfield shift. Quaternary carbons often show weaker signals.[8]
C5
124 – 129
This is the sole protonated ring carbon (CH). Its chemical shift is influenced by the adjacent sulfur and the chlorine atom at C4. It is expected to be the most upfield of the ring carbons.
Recommended Experimental Protocol for Spectral Acquisition
To obtain a high-quality ¹³C NMR spectrum for a compound like 2,4-Dichlorothiophene-3-carboxylic acid, a carefully designed experimental setup is crucial. The following protocol is recommended for a standard 400 or 500 MHz NMR spectrometer.
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Methodology:
Sample Preparation:
Rationale: Carboxylic acids have excellent solubility in dimethyl sulfoxide (DMSO), and its deuterated form (DMSO-d6) provides a strong lock signal. A concentration of 20-30 mg is recommended to ensure a good signal-to-noise ratio, especially for the quaternary carbons which have longer relaxation times.[9]
Procedure: Accurately weigh 20-30 mg of 2,4-Dichlorothiophene-3-carboxylic acid and dissolve it in approximately 0.7 mL of DMSO-d6. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrument Setup and Calibration:
Rationale: Proper locking and shimming are essential for high-resolution data.
Procedure: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d6 solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
Acquisition Parameter Selection:
Rationale: The choice of parameters is a balance between signal intensity, resolution, and total experiment time.
Pulse Program (zgpg30): A standard proton-gated decoupling sequence with a 30° pulse angle is recommended. The smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signals, which is particularly useful for slow-relaxing quaternary carbons.[10]
Relaxation Delay (D1): Set to 2.0 seconds. This provides a reasonable compromise for allowing magnetization to recover between pulses.
Number of Scans (NS): Set to 1024 or higher. Due to the low natural abundance of ¹³C (1.1%) and the presence of two quaternary carbons, a high number of scans is necessary to achieve an adequate signal-to-noise ratio.[11]
Acquisition Time (AQ): Set to ~1.0-1.5 seconds to ensure good digital resolution.
Data Processing:
Rationale: Standard processing steps convert the raw data (Free Induction Decay) into an interpretable spectrum.
Procedure: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Perform a Fourier Transform. Carefully phase the resulting spectrum. Calibrate the chemical shift axis by setting the center of the DMSO-d6 septet to δ 39.52 ppm.
Conclusion
While lacking a directly published spectrum, a detailed and reliable prediction of the ¹³C NMR spectrum for 2,4-Dichlorothiophene-3-carboxylic acid can be constructed through a rigorous comparative analysis of simpler analogs. The five expected carbon signals are all predicted to appear in the downfield region (>120 ppm) due to the strong deshielding effects of the two chlorine atoms and the carboxylic acid group. This guide provides researchers with the expected chemical shift ranges for structural confirmation and a robust experimental protocol for acquiring high-quality data.
References
Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Online]. Available at: [Link]
Ellis, G. P., & Jones, R. G. (1974). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 903-907.
Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. [Online]. Available at: [Link]
SpectraBase. (n.d.). 2-Chloro-thieno(2,3-B)thiophene. [Online]. Available at: [Link]
Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-957.
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. [Online]. Available at: [Link]
PubChem. (n.d.). Thiophene-3-carboxylic acid. [Online]. Available at: [Link]
Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(16), 4504–4506.
Page Jr., T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5337.
Clark, J. (n.d.). 13-C NMR Chemical Shift Table. [PDF].
SpectraBase. (n.d.). Thiophene. [Online]. Available at: [Link]
PubChem. (n.d.). 2-Chlorothiophene. [Online]. Available at: [Link]
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Online]. Available at: [Link]
SpectraBase. (n.d.). 3-Thiophenecarboxylic acid. [Online]. Available at: [Link]
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Online]. Available at: [Link]
Argyropoulos, D. C., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1642–1645.
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Online]. Available at: [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Online]. Available at: [Link]
Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. [Online]. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. [Online]. Available at: [Link]
University of Puget Sound. (n.d.). C13 NMR List of Chemical Shifts. [Online]. Available at: [Link]
Duddeck, H., Dietrich, W., & Töth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. [Online]. Available at: [Link]
HPLC method development for 2,4-Dichlorothiophene-3-carboxylic acid analysis
An In-Depth Guide to HPLC Method Development for the Analysis of 2,4-Dichlorothiophene-3-carboxylic Acid Authored by a Senior Application Scientist This guide provides a comprehensive comparison of High-Performance Liqui...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to HPLC Method Development for the Analysis of 2,4-Dichlorothiophene-3-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,4-Dichlorothiophene-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] We will move beyond a simple recitation of parameters and delve into the strategic decisions and scientific principles that underpin robust method development. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, high-resolution method for purity assessment and quantification of this analyte.
The Method Development Lynchpin: Understanding the Analyte
Before any injection is made, a successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. 2,4-Dichlorothiophene-3-carboxylic acid is a multifaceted molecule: an aromatic thiophene ring provides hydrophobicity and a UV chromophore, two chlorine atoms increase its non-polar character, and a carboxylic acid group introduces ionizable functionality.
Acidity (pKa): The carboxylic acid group is the most influential feature for reversed-phase HPLC. While the exact pKa is not readily published, aromatic carboxylic acids typically have a pKa in the range of 3-5. For robust method development, it is crucial to control the mobile phase pH to ensure consistent ionization state, which directly impacts retention time and peak shape.[2][3][4] To achieve optimal retention and avoid peak tailing, the mobile phase pH should be set at least 1-2 units below the analyte's pKa, thereby keeping the carboxylic acid in its neutral, more hydrophobic form.[2][5]
Hydrophobicity (logP): The dichlorinated thiophene core makes the molecule relatively hydrophobic, suggesting that reversed-phase chromatography is the ideal separation mode. A C18 stationary phase, known for its strong hydrophobic retention, is a logical starting point.[6][7]
UV Absorbance: The thiophene ring acts as a chromophore, allowing for UV detection. While simple carboxylic acids absorb weakly around 210 nm[8], the aromatic system will shift the maximum absorbance (λmax) to a more practical wavelength, likely in the 230-280 nm range. A photodiode array (PDA) detector is invaluable during method development to determine the optimal wavelength for sensitivity and selectivity. For the purpose of this guide, we will use a common wavelength of 254 nm, which provides good response for many aromatic compounds.[9]
The Strategic Workflow for Method Development
A systematic approach is key to efficient and effective method development. The process involves a logical progression from initial screening to final optimization and validation.
Caption: A logical workflow for systematic HPLC method development.
Comparative Guide: Two Distinct Analytical Approaches
We present a comparison between two robust HPLC methods. Method A represents a standard "workhorse" approach, utilizing the most common column and solvent combination. Method B employs an alternative stationary phase and mobile phase to offer a different selectivity profile, which can be crucial for resolving challenging impurities.
Method A: The C18 Workhorse with Acetonitrile
This method leverages the universal applicability of a C18 column, which separates compounds primarily based on hydrophobicity.[7] Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV transparency.[5] Trifluoroacetic acid (TFA) is used as an ion-pairing agent and to maintain a low pH (~2.0), ensuring the analyte is in its non-ionized state for sharp, symmetrical peaks.
Method B: Alternative Selectivity with Phenyl-Hexyl and Methanol
This method explores an alternative selectivity mechanism. The Phenyl-Hexyl stationary phase provides not only hydrophobic interactions but also π-π interactions with the aromatic thiophene ring of the analyte, potentially altering the elution order of closely related impurities.[10] Methanol is used as the organic modifier; its protic nature can create different hydrogen-bonding interactions compared to aprotic acetonitrile, further modifying selectivity.[10][11] Formic acid provides a slightly higher pH (~2.7) than TFA but is more compatible with mass spectrometry (LC-MS) if method extension is required.
Data Presentation: Performance Comparison
The following table summarizes the hypothetical performance data for the two methods in separating 2,4-Dichlorothiophene-3-carboxylic acid from a key potential impurity, its corresponding ethyl ester.
Parameter
Method A
Method B
Rationale for Difference
Column
C18 (4.6 x 150 mm, 5 µm)
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Different primary retention mechanisms (Hydrophobic vs. Hydrophobic + π-π).
Mobile Phase A
0.1% TFA in Water
0.1% Formic Acid in Water
Both suppress ionization; TFA is a stronger ion-pairing agent. Formic acid is more MS-friendly.
Mobile Phase B
Acetonitrile
Methanol
Acetonitrile is a stronger solvent with different selectivity due to its aprotic nature.[5]
Retention Time (Analyte)
9.8 min
11.2 min
The combination of a less retentive phase (Phenyl-Hexyl for non-aromatics) and a weaker solvent (Methanol) leads to longer retention.
Resolution (Analyte/Impurity)
2.5
3.1
The π-π interactions of the Phenyl-Hexyl column provide enhanced resolution for the aromatic analyte and its ester impurity.
Peak Asymmetry (Analyte)
1.1
1.2
Both methods show excellent peak shape due to effective pH control.
Theoretical Plates (Analyte)
14,500
13,000
The lower viscosity of the Acetonitrile/Water mobile phase often leads to higher column efficiency.
Detailed Experimental Protocols
Reproducibility begins with meticulous preparation. The following protocols must be followed precisely.
Protocol 1: Mobile Phase and Sample Preparation
Mobile Phase A Preparation (Method A): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
Mobile Phase A Preparation (Method B): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
Mobile Phase B: Use HPLC-grade Acetonitrile (Method A) or Methanol (Method B).
Sample Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4-Dichlorothiophene-3-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection.[12]
Protocol 2: HPLC Method A Parameters
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 40% B
2-12 min: 40% to 90% B
12-14 min: 90% B
14.1-18 min: 40% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 254 nm
Protocol 3: HPLC Method B Parameters
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Methanol
Gradient:
0-2 min: 50% B
2-15 min: 50% to 85% B
15-17 min: 85% B
17.1-22 min: 50% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Injection Volume: 10 µL
Detection: UV at 254 nm
Conclusion and Recommendations
Both Method A and Method B provide viable and robust approaches for the analysis of 2,4-Dichlorothiophene-3-carboxylic acid.
Method A (C18/ACN/TFA) should be considered the primary choice for routine quality control due to its high efficiency, speed, and the universal availability of C18 columns. Its straightforward retention mechanism makes it highly reliable.
Method B (Phenyl-Hexyl/MeOH/Formic Acid) is an excellent orthogonal method for impurity profiling and method validation. The alternative selectivity offered by the phenyl-hexyl phase is invaluable for confirming the absence of co-eluting impurities and for methods that may eventually be transferred to an LC-MS system.
By understanding the fundamental properties of the analyte and systematically exploring stationary and mobile phase options, scientists can develop and validate HPLC methods that are not only fit for purpose but also scientifically sound and robust.
References
Quora. (2022). How do you choose a mobile phase in HPLC? Retrieved from [Link]
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
Phenomenex. (n.d.). Kinetex Core-Shell C18 HPLC Columns. Retrieved from [Link]
GL Sciences. (n.d.). HPLC Column Equivalent List. Retrieved from [Link]
GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
David, V. et al. (n.d.). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS.
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column. Retrieved from [Link]
PubChem. (n.d.). 3,4-Dichlorothiophene-2-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]
PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. Retrieved from [Link]
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
PMC. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]
Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Retrieved from [Link]
University of Greenwich. (n.d.). UV spectra of some representative drug molecules. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Retrieved from [Link]
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
ResearchGate. (2021). Development of UV-Vis Spectrophotometer Method for Simultaneous Detection of Dibenzothiophene and 2-Hydroxybihenyl for Biodesulphurization Study. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide for Structural Elucidation & Isomer Differentiation[1]
Executive Summary & Structural Context
Target Analyte: 2,4-Dichlorothiophene-3-carboxylic acid
Formula: C₅H₂Cl₂O₂S
Monoisotopic Mass: 195.915 (based on ³⁵Cl)
Core Challenge: Differentiating this specific isomer from its regioisomers (e.g., 2,5-dichloro- or 3,4-dichloro- analogs) is critical in pharmaceutical intermediate synthesis. The primary differentiator in mass spectrometry (MS) lies in the "Ortho Effect" —the interaction between the carboxylic acid moiety and its immediate neighbors (C2 and C4).
In 2,4-Dichlorothiophene-3-carboxylic acid, the carboxylic group at C3 is sterically flanked by chlorine atoms at both C2 and C4. This "double-ortho" halogen substitution suppresses specific rearrangement pathways (like the ortho-hydrogen elimination) seen in isomers where the carboxylic group is adjacent to a hydrogen atom.
Instrumentation & Experimental Protocols
To ensure reproducible fragmentation data, the following protocols are recommended. These methods are self-validating through the use of isotopic abundance checks.
A. Gas Chromatography-Mass Spectrometry (GC-MS) - Electron Ionization (EI)
Primary method for structural fingerprinting.
Parameter
Setting / Protocol
Rationale
Ionization Energy
70 eV
Standardizes fragmentation for library comparison.
Source Temp
230 °C
Prevents thermal degradation prior to ionization.
Column
5% Phenyl-methylpolysiloxane (e.g., HP-5ms)
Non-polar phase separates thiophene isomers based on boiling point/polarity.
Inlet Temp
250 °C
Ensures rapid volatilization without pyrolysis.
Derivatization
Optional (TMS) but Native preferred
Native acid analysis yields diagnostic [M-OH]⁺ peaks often lost in esters.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) - Electrospray (ESI)
Primary method for purity and impurity profiling.
Parameter
Setting / Protocol
Rationale
Polarity
Negative Mode (ESI-)
Carboxylic acids ionize best via deprotonation [M-H]⁻.
Low voltage preserves molecular ion; high voltage induces In-Source CID.
Fragmentation Analysis & Mechanism
The fragmentation of 2,4-Dichlorothiophene-3-carboxylic acid under EI (70 eV) is governed by the stability of the thiophene ring and the lability of the carboxyl group.
Key Diagnostic Ions (EI Mode)
m/z (Nominal)
Ion Identity
Fragment Structure
Mechanism
196 / 198 / 200
[M]⁺˙
Molecular Ion
Shows characteristic Cl₂ isotope pattern (9:6:1).
179 / 181 / 183
[M - OH]⁺
Acylium Ion
-cleavage of hydroxyl group. Dominant due to acylium stability.
151 / 153 / 155
[M - COOH]⁺
Dichlorothienyl Cation
Direct decarboxylation or loss of CO from acylium ion.
116 / 118
[M - COOH - Cl]⁺
Chlorothienyl Cation
Secondary fragmentation; loss of one chlorine atom.
Isotopic Validation (Self-Validating Step)
Before interpreting fragmentation, validate the molecular ion cluster. For a dichloro compound, the intensity ratio of M : M+2 : M+4 must approximate 100 : 65 : 10 . Deviations suggest co-eluting impurities or incorrect assignment.[1]
Fragmentation Pathway Diagram
The following diagram illustrates the primary decay channels. Note the absence of the "Ortho-H" water loss pathway characteristic of other isomers.
Caption: Primary EI fragmentation pathways. The stability of the m/z 179 acylium ion is enhanced by the electron-rich thiophene ring.
Comparative Analysis: Isomer Differentiation
This is the most critical section for researchers. You must distinguish the 2,4-dichloro isomer from its likely contaminants or alternatives.
The "Ortho Effect" Rule
In thiophene carboxylic acids, if a hydrogen atom is present on the carbon adjacent to the carboxyl group (ortho position), a characteristic elimination of water (H₂O, 18 Da) or interaction occurs.
2,4-Dichloro-3-carboxylic acid: C3-COOH is flanked by Cl (C2) and Cl (C4). No Ortho-Hydrogen.
4,5-Dichloro-2-carboxylic acid: C2-COOH has a Hydrogen at C3. Ortho-Hydrogen Present.
Comparative Data Table
Feature
2,4-Dichloro-3-carboxylic acid (Target)
4,5-Dichloro-2-carboxylic acid (Alternative)
2,5-Dichloro-3-carboxylic acid (Alternative)
Structure
Cl-C2 / COOH-C3 / Cl-C4
COOH-C2 / H-C3 / Cl-C4 / Cl-C5
Cl-C2 / COOH-C3 / H-C4 / Cl-C5
Ortho Environment
Blocked (Cl/Cl)
Open (H)
Open (H)
[M - OH]⁺ (m/z 179)
Dominant Base Peak
Present
Present
[M - H₂O]⁺ (m/z 178)
Absent / Negligible
Prominent (Ortho Effect)
Prominent (Ortho Effect)
[M - CO]⁺ (m/z 168)
Low Intensity
Medium Intensity
Medium Intensity
Differentiation Key
High abundance of m/z 179; Absence of m/z 178.[2][3][4][5][6]
Significant peak at m/z 178 (M-18).
Significant peak at m/z 178 (M-18).
Analytical Insight: If your spectrum shows a cluster at m/z 178 (loss of water) alongside the molecular ion, your sample is likely contaminated with the 2,5- or 4,5-isomer. The 2,4-isomer cannot eliminate water easily due to the lack of an abstractable ortho-proton.
Workflow for Unknown Identification
Use this logic flow to confirm the identity of a synthesized batch.
Caption: Decision tree for distinguishing 2,4-dichlorothiophene-3-carboxylic acid from ortho-H containing isomers.
References
Fisichella, S., et al. (1982). "The Mass Spectra of Some Substituted Thiophene-2-carboxylic Acids." Phosphorus and Sulfur and the Related Elements. Describes the "ortho-effect" and water elimination mechanisms in thiophene acids.
NIST Mass Spectrometry Data Center. "Thiophene-2-carboxylic acid Mass Spectrum." NIST Chemistry WebBook. Provides baseline fragmentation data for the non-chlorinated core structure.
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. The Mass Spectra of Some Substituted Thiophenes." Journal of the Chemical Society B. Foundational work on thiophene ring stability and fragmentation under electron impact.
Publish Comparison Guide: FT-IR Spectrum Analysis of 2,4-Dichlorothiophene-3-carboxylic Acid
The following guide is a comprehensive technical analysis designed for researchers and analytical scientists in pharmaceutical development. It focuses on the structural characterization of 2,4-Dichlorothiophene-3-carboxy...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical analysis designed for researchers and analytical scientists in pharmaceutical development. It focuses on the structural characterization of 2,4-Dichlorothiophene-3-carboxylic acid , a critical regioisomer often encountered as an impurity in the synthesis of anticoagulant precursors.
Executive Summary & Scientific Context
In the high-stakes field of small molecule drug development, 2,4-Dichlorothiophene-3-carboxylic acid (2,4-DCTCA) is rarely the target molecule; it is the "villain" in the synthesis of 2,5-Dichlorothiophene-3-carboxylic acid , a key building block for Factor Xa inhibitors like Rivaroxaban .
Distinguishing these two regioisomers is chemically non-trivial due to their identical molecular weight (197.04 g/mol ) and similar polarity.[1] However, Fourier Transform Infrared Spectroscopy (FT-IR) offers a rapid, non-destructive method to differentiate them based on the vibrational physics of the thiophene ring hydrogens.[1]
This guide provides a definitive protocol for identifying 2,4-DCTCA, focusing on the fingerprint region (1500–600 cm⁻¹) where the substitution pattern dictates unique spectral signatures.[1]
Comparative Analysis: The Regioisomer Challenge
The primary analytical challenge is distinguishing the 2,4-isomer from the 2,5-isomer. While both share identical functional groups (COOH, C-Cl, Thiophene), the position of the lone hydrogen atom on the ring creates a diagnostic shift in the C-H out-of-plane (OOP) bending frequency.[1]
Feature
2,4-Dichloro-3-carboxylic acid (Impurity)
2,5-Dichloro-3-carboxylic acid (Target)
Structure
Cl at C2, C4; H at C5
Cl at C2, C5; H at C4
Proton Environment
-position (adjacent to Sulfur)
-position (adjacent to Carbon)
Diagnostic IR Band
~830–860 cm⁻¹ (Strong)
~750–790 cm⁻¹ (Strong)
Electronic Effect
C5-H is more acidic/deshielded
C4-H is sterically crowded
Mechanistic Insight
The C-H bond at the
-position (C5) of a thiophene ring has a higher force constant due to the electronegativity of the adjacent sulfur atom, leading to a higher frequency OOP bend compared to the -position (C4).[1] This physics-based rule is the foundation of this identification method.
Experimental Protocol
To ensure reproducibility and spectral resolution sufficient to resolve the fingerprint bands, the following protocol is recommended.
A. Sample Preparation[2]
Preferred Method:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1]
Reasoning: Carboxylic acids form strong hydrogen-bonded dimers. ATR requires no sample dilution, preserving the dimer structure and ensuring consistent C=O and O-H band positions.
Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).[1]
Warning: Ensure the KBr is bone-dry. Moisture interferes with the O-H stretch region (3300-2500 cm⁻¹).[1]
B. Instrument Parameters
Resolution: 2 cm⁻¹ (Critical for resolving closely spaced fingerprint bands).
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
Range: 4000 – 450 cm⁻¹.
Apodization: Blackman-Harris 3-Term (optimizes peak shape for solid samples).[1]
Spectral Data & Interpretation
The FT-IR spectrum of 2,4-Dichlorothiophene-3-carboxylic acid is characterized by three distinct zones.
Zone 1: The Functional Group Region (4000 – 1700 cm⁻¹)[1]
Description: A very broad, jagged absorption band caused by strong intermolecular hydrogen bonding of the carboxylic acid dimers. It often overlaps C-H stretching bands.
Note: Conjugation with the thiophene ring and the electron-withdrawing chlorine atoms typically shifts this band to slightly lower frequencies compared to aliphatic acids (usually ~1710 cm⁻¹).[1]
Zone 2: The Ring Vibration Region (1600 – 1300 cm⁻¹)[1]
C=C Ring Stretch:1500 – 1550 cm⁻¹ .
Characteristic of the aromatic thiophene system.[2][3][4]
C-O Stretch / O-H Bend:1250 – 1320 cm⁻¹ .
Coupled vibrations of the carboxylic acid group.
Zone 3: The Fingerprint Region (1300 – 600 cm⁻¹) – DIAGNOSTIC
Key Identifier. The 2,5-isomer (C4-H) absorbs lower, typically 750-790 cm⁻¹.
700 – 750
C-Cl Stretch
Variable, often multiple bands due to Cl isotopes.
~650
Ring Deformation
Low frequency ring mode.
Visualizing the Analytical Workflow
The following diagrams illustrate the origin of the impurity and the decision logic for analysis.
Diagram 1: Synthesis & Impurity Origin
This pathway shows how the 2,4-isomer arises during the chlorination of the precursor.
Caption: Synthesis pathway showing the competitive formation of the 2,4-dichloro impurity alongside the 2,5-dichloro target.
Diagram 2: Spectral Identification Logic Tree
A self-validating logic flow for confirming the identity of the 2,4-isomer.
Caption: Decision tree for distinguishing 2,4-DCTCA from 2,5-DCTCA using the C-H out-of-plane bending frequency.
References
National Institute of Standards and Technology (NIST). 5-Chlorothiophene-2-carboxylic acid Infrared Spectrum. NIST Mass Spectrometry Data Center. [Link][1]
Sone, T., & Matsuki, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(9), 1559-1564.
PubChem. 2,5-Dichlorothiophene-3-carboxylic acid (Compound Summary).[5] National Library of Medicine. [Link]
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] (Standard reference for C-H out-of-plane bending rules).
A Senior Application Scientist's Guide to Distinguishing 2,4-Dichlorothiophene-3-carboxylic Acid from its Regioisomers
Introduction: The Challenge of Precision in Chemical Synthesis In the landscape of pharmaceutical and materials science, substituted thiophenes are invaluable building blocks. 2,4-Dichlorothiophene-3-carboxylic acid, in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Precision in Chemical Synthesis
In the landscape of pharmaceutical and materials science, substituted thiophenes are invaluable building blocks. 2,4-Dichlorothiophene-3-carboxylic acid, in particular, serves as a crucial intermediate for a range of advanced applications. However, its synthesis is often accompanied by the formation of regioisomers—molecules with the same chemical formula (C₅H₂Cl₂O₂S) but different arrangements of substituents on the thiophene ring.[1][2][3] The presence of these impurities can drastically alter the outcome of subsequent reactions and the properties of the final product.
Distinguishing the target molecule from its regioisomeric counterparts is not merely an academic exercise; it is a critical quality control step that ensures reaction specificity, reproducibility, and the ultimate efficacy and safety of the end product. This guide provides a robust, multi-technique analytical framework for the unambiguous identification of 2,4-dichlorothiophene-3-carboxylic acid. We will delve into the causality behind our experimental choices, presenting validated protocols and comparative data to empower researchers with the confidence to discern these closely related structures.
Visualizing the Challenge: Key Dichlorothiophene Carboxylic Acid Regioisomers
The primary analytical challenge lies in differentiating the target molecule from other possible substitution patterns. The most common and challenging regioisomers to distinguish are:
Caption: Chemical structures of the target molecule and its common regioisomers.
Part 1: The Definitive Identification via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules because it provides a direct window into the chemical environment of each nucleus (¹H and ¹³C). For substituted thiophenes, the chemical shifts and coupling patterns are exquisitely sensitive to the electronic effects of the substituents, making NMR the most powerful and definitive tool for isomer differentiation.[6][7][8]
Caption: A streamlined workflow for isomer identification using NMR spectroscopy.
¹H NMR Spectroscopy: The Lone Proton's Story
Each of these isomers possesses a single, isolated proton on the thiophene ring. This proton acts as a sensitive probe of its electronic surroundings. Its chemical shift (δ) is dictated by the deshielding or shielding effects of the adjacent chlorine and carboxylic acid groups.
Causality: A proton positioned between two electron-withdrawing chlorine atoms will be significantly deshielded and appear further downfield (higher ppm). A proton adjacent to the sulfur atom and a chlorine atom will have a different, predictable shift. By analyzing the position of this single peak, we can deduce the substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for Dichlorothiophene Carboxylic Acid Isomers
Compound
Thiophene Proton Position
Expected Chemical Shift (δ, ppm)
Rationale
Target: 2,4-dichloro-3-COOH
H-5
~7.5 - 7.8
Adjacent to sulfur and a chlorine atom.
Isomer A: 2,5-dichloro-3-COOH
H-4
~7.3 - 7.6
Positioned between the COOH and a chlorine atom.
Isomer B: 4,5-dichloro-2-COOH
H-3
~7.7 - 8.0
Adjacent to the COOH group and deshielded by two adjacent chlorine atoms.
Isomer C: 3,4-dichloro-2-COOH
H-5
~7.6 - 7.9
Adjacent to sulfur and a chlorine atom, similar environment to the target.
Note: These are estimated values. Absolute shifts depend on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
Instrumentation: Use a standard NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of 0-12 ppm to observe both the aromatic proton and the acidic carboxylic acid proton (which is often broad).
Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Analysis: Identify the singlet in the aromatic region (typically 7-8 ppm) and record its precise chemical shift.
¹³C NMR Spectroscopy: A Definitive Fingerprint
While ¹H NMR provides strong evidence, ¹³C NMR offers an even more definitive fingerprint by revealing the number of unique carbon environments in the molecule.
Causality & Trustworthiness: Due to the substitution pattern, each isomer will present a specific number of signals for the four carbons of the thiophene ring. This provides a self-validating system; if the ¹H NMR suggests a particular isomer, the ¹³C NMR signal count must match the expected symmetry of that structure. The chemical shift of the carboxyl carbon (C=O) also provides a useful data point, typically appearing in the 160-185 ppm range.[9]
All four ring carbons are in unique chemical environments.
Isomer A: 2,5-dichloro-3-COOH
3
~160-165
C2/C5 and C3/C4 are not equivalent. C2 and C5 are distinct due to the COOH at C3.
Isomer B: 4,5-dichloro-2-COOH
4
~160-165
All four ring carbons are in unique chemical environments.
Isomer C: 3,4-dichloro-2-COOH
4
~160-165
All four ring carbons are in unique chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
Instrumentation: Use the same NMR spectrometer.
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. The carboxyl carbon signal may be weak.
Processing: Process the data similarly to the ¹H spectrum.
Analysis: Count the number of distinct signals in the aromatic region (typically 120-145 ppm) and identify the carboxyl carbon signal (~160-185 ppm). Compare the signal count to the expected values in Table 2.
Part 2: Orthogonal Confirmation with Chromatography and Mass Spectrometry
Expertise & Experience: While NMR is definitive for structure, it analyzes the bulk sample. To ensure purity and provide corroborating evidence, coupling a separation technique like High-Performance Liquid Chromatography (HPLC) with a detection method like Mass Spectrometry (MS) is best practice. This LC-MS approach provides two orthogonal data points: retention time (based on polarity) and mass-to-charge ratio with fragmentation patterns (based on molecular structure).[10][11]
Caption: Orthogonal verification workflow using LC-MS.
HPLC Separation: Exploiting Polarity Differences
The regioisomers, having different arrangements of polar (COOH) and non-polar (Cl) groups, will exhibit subtle differences in overall molecular polarity. These differences can be exploited by reversed-phase HPLC for effective separation.
Causality: In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. Molecules with higher polarity will interact less with the column and elute earlier. We can predict a relative elution order, which, when combined with MS data, provides high-confidence identification.
Experimental Protocol: HPLC-MS
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data) with an electrospray ionization (ESI) source.
HPLC Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase B over 5-10 minutes.
Flow Rate: 0.3 mL/min.
MS Conditions:
Ionization Mode: Negative ESI is often ideal for carboxylic acids ([M-H]⁻).
MS¹ Scan: Scan for the deprotonated molecular ion. The expected m/z will be ~195 and ~197, reflecting the isotopic pattern of two chlorine atoms.
MS² (Tandem MS): Perform data-dependent acquisition to trigger fragmentation on the [M-H]⁻ ion.
Mass Spectrometry: Unique Fragmentation Fingerprints
While all isomers have the same parent mass, the stability of the fragments they produce upon collision-induced dissociation (CID) can differ.[12][13]
Trustworthiness: Observing a unique retention time for a peak that shows the correct molecular ion (m/z 194.9 for [C₅HCl₂O₂S]⁻) and a fragmentation pattern consistent with a known standard provides an exceptionally high degree of analytical certainty. For example, the proximity of the COOH and Cl groups in some isomers might facilitate a unique loss of HCl (36 Da) that is less favorable in others.
Table 3: Summary of Distinguishing Analytical Signatures
Compound
¹H Shift (ppm)
¹³C Signals (Ring)
Relative HPLC Elution
Potential MS² Fragments
Target: 2,4-dichloro-3-COOH
~7.5 - 7.8
4
Intermediate
Loss of COOH, Cl
Isomer A: 2,5-dichloro-3-COOH
~7.3 - 7.6
3
Likely later (less polar)
Loss of COOH, Cl
Isomer B: 4,5-dichloro-2-COOH
~7.7 - 8.0
4
Likely earlier (more polar)
Loss of COOH, Cl, potential for unique rearrangements
Isomer C: 3,4-dichloro-2-COOH
~7.6 - 7.9
4
Intermediate/Early
Loss of COOH, Cl, potential loss of HCl
Conclusion: An Integrated Strategy for Unambiguous Identification
The unambiguous characterization of 2,4-dichlorothiophene-3-carboxylic acid from its regioisomers is a solvable, albeit critical, analytical challenge. A primary reliance on NMR spectroscopy provides the most definitive structural information. The chemical shift of the lone thiophene proton in the ¹H NMR spectrum offers the first and strongest clue, which is then definitively confirmed by the number of unique carbon signals in the ¹³C NMR spectrum.
For absolute certainty, particularly in a quality control or regulatory environment, this primary NMR analysis should be supported by an orthogonal LC-MS method . This combination confirms molecular weight, provides a distinct chromatographic profile, and can reveal unique fragmentation patterns, ensuring both the identity and purity of the target compound. By integrating these techniques, researchers can proceed with confidence, knowing their starting material is precisely what it needs to be.
References
Musumarra, G. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance. Available at: [Link]
Fujieda, K., Takahashi, K., & Sone, T. (1974). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]
Stenutz, R. NMR chemical shift prediction of thiophenes. Available at: [Link]
Negishi, E., et al. (2015). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology. Available at: [Link]
Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]
Robb, M. J., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Journal of the American Chemical Society. Available at: [Link]
SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Available at: [Link]
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]
Easter, J. L., & Steiner, R. R. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Palyzova, A., et al. (2021). Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso). Journal of Chromatography A. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Spectrometric Identification of Organic Compounds. Available at: [Link]
Kranenburg, R. F., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry. Available at: [Link]
Royal Society of Chemistry. (2018). Supporting Information: Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite solar cells. Available at: [Link]
PubChemLite. 2,4-dichlorothiophene-3-carboxylic acid (C5H2Cl2O2S). Available at: [Link]
PubChemLite. 2,5-dichlorothiophene-3-carboxylic acid (C5H2Cl2O2S). Available at: [Link]
Kurbangaleev, F. R., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Available at: [Link]
Zhang, Y. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Master's Thesis. Available at: [Link]
Cui, B., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
NIST. 5-Chloro-2-thiophenecarboxylic acid. NIST Chemistry WebBook. Available at: [Link]
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
McMurry, J. (2020). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Available at: [Link]
He, C. C., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of The American Society for Mass Spectrometry. Available at: [Link]
Global Substance Registration System. 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. Available at: [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Google Patents. (2006). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Available at: [Link]
He, F., et al. (2019). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Polymer Chemistry. Available at: [Link]
Reddit. (2022). Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS. r/massspectrometry. Available at: [Link]
Reddit. (2019). Can you differentiate some constitutional isomers using mass spectrometry?. r/OrganicChemistry. Available at: [Link]
Wikipedia. Thiophene-2-carboxylic acid. Available at: [Link]
Personal protective equipment for handling 2,4-Dichlorothiophene-3-carboxylic acid
Part 1: Executive Safety Directive Immediate Action Required: Treat 2,4-Dichlorothiophene-3-carboxylic acid (CAS 5323-97-7) as a Severe Mucosal Irritant and Potential Corrosive .[1] Do not rely solely on generic "organic...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
Immediate Action Required: Treat 2,4-Dichlorothiophene-3-carboxylic acid (CAS 5323-97-7) as a Severe Mucosal Irritant and Potential Corrosive .[1]
Do not rely solely on generic "organic acid" protocols. The presence of the thiophene ring coupled with chlorine substituents increases lipophilicity, potentially enhancing dermal absorption compared to simple benzoic acid derivatives.[1]
Core Hazard Profile (Derived from GHS Standards for Halogenated Thiophene Acids):
H319: Causes serious eye irritation (Risk of corneal opacity if untreated).[1]
H335: May cause respiratory irritation (Dust inhalation is the primary vector).[1]
Part 2: Hazard-Based PPE Assessment
This section details the causality behind every piece of equipment recommended. We move beyond "wear gloves" to "wear this glove because..."
Ocular Protection: The "Dust Rule"
Standard Operation:Chemical Safety Goggles (Indirect Vent) .
Why: Safety glasses with side shields are insufficient for fine powders.[1] Static charge often causes thiophene-based carboxylic acids to "fly" during weighing.[1] Goggles provide a seal against airborne particulates that can dissolve in ocular fluid to form acidic solutions.[1]
High-Risk Operation (Milling/Large Scale Transfer): Face Shield + Goggles.[1]
Dermal Protection: The "Solvent Context" Framework
Glove selection must switch based on the physical state of the chemical.[1]
State
Recommended Material
Minimum Thickness
Breakthrough Time
Scientific Rationale
Solid (Powder)
Nitrile
5 mil (0.12 mm)
>480 min
Nitrile provides excellent abrasion resistance and is impermeable to dry solids.[1]
Chlorinated solvents (common for thiophene chemistry) permeate Nitrile in <5 mins.[1]
Solution (Ether/THF)
PVA (Polyvinyl Alcohol)
Supported
>300 min
Nitrile degrades rapidly in ethers; PVA is required (but avoid water contact).[1]
Respiratory Protection: Engineering Controls First
Primary Control: All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]
Secondary (If Hood Unavailable): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]
Why: The carboxylic acid moiety has low vapor pressure, but the organic vapor cartridge protects against potential decarboxylation byproducts or residual thionyl chloride if the reagent was recently synthesized/purified.[1]
Part 3: Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on experimental conditions.
Figure 1: Decision logic for selecting glove material and respiratory controls based on the solvation state of the reagent.[1]
Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation (The "Clean Zone")[1]
Verify Ventilation: Check fume hood flow monitor. Sash should be at the safe working height (usually 18 inches).[1]
Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%.[1] Thiophene acids are prone to static cling, which disperses dust.[1]
Don PPE: Put on nitrile gloves over lab coat cuffs.[1] Inspect for tears.
Phase 2: Transfer and Weighing
Open Container: Tap the container gently on the benchtop before opening to settle dust.[1]
Spatula Selection: Use a stainless steel or PTFE-coated spatula.[1] Avoid plastic spatulas which generate static.[1]
Transfer: Move slowly. If spillage occurs on the balance, do not blow it off .[1] Wipe with a damp Kimwipe (water/methanol) immediately.[1]
Phase 3: Reaction Setup
Dissolution: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[1]
Heating: If refluxing, ensure the condenser is active before heating. Acidic vapors can damage hood ductwork over time if not scrubbed.[1]
Part 5: Emergency Response & Decontamination
Scenario A: Skin Contact (Solid)
Brush: Gently brush off visible powder.[1] Do not wet initially (wetting can increase absorption area).[1]
Flush: Rinse with lukewarm water for 15 minutes.
Neutralize: Do not use vinegar or baking soda on skin.[1] Water is the safest diluent.[1]
Scenario B: Eye Exposure
Immediate: Force eyelids open and flush at eyewash station for minimum 15 minutes .[1]
Medical: Seek ophthalmologist review. Organic acids can cause delayed corneal pitting.[1]
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide pellets) in the waste container, as exothermic neutralization or gas evolution (Cl₂) may occur.[1]
Labeling: Must list "2,4-Dichlorothiophene-3-carboxylic acid" explicitly. Do not abbreviate to "Organic Acid."
References
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][7]
PubChem. Compound Summary: 2,4-Dichlorothiophene-3-carboxylic acid (CAS 5323-97-7).[1] National Library of Medicine.[1] Retrieved from [Link][1]